molecular formula C7H3ClN2O6 B142850 5-Chloro-2,4-dinitrobenzoic acid CAS No. 136833-36-8

5-Chloro-2,4-dinitrobenzoic acid

Cat. No.: B142850
CAS No.: 136833-36-8
M. Wt: 246.56 g/mol
InChI Key: VVQOEJCXWMGEJG-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dinitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClN2O6 and its molecular weight is 246.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOEJCXWMGEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395602
Record name 5-chloro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136833-36-8
Record name 5-chloro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2,4-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2,4-dinitrobenzoic Acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery[1]

Executive Summary

This compound (CAS 136833-36-8) is a highly functionalized aromatic intermediate critical to the synthesis of heterocyclic pharmacophores and prodrugs.[1][2][3] Distinguished by its molecular weight of 246.56 g/mol , this compound features a unique substitution pattern where the electron-withdrawing nitro groups at positions 2 and 4 significantly activate the chlorine atom at position 5 toward Nucleophilic Aromatic Substitution (


).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, industrial synthesis routes, analytical characterization protocols, and its strategic utility in Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Molecular Identity & Physicochemical Properties[3][4][5]

The precise characterization of this compound is foundational for stoichiometry in multi-step synthesis.[1] The molecule’s high oxygen content and nitro-functionalization dictate its solubility profile and acidity.[1]

1.1 Core Data Table[1][4][5]
PropertySpecification
Chemical Name This compound
CAS Number 136833-36-8
Molecular Formula

Molecular Weight 246.56 g/mol
Exact Mass 245.968 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 180–184 °C (Decomposes)
Acidity (pKa) ~1.8 – 2.2 (Estimated; highly acidic due to -I/-M effects of

)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
1.2 Structural Analysis

The molecule consists of a benzene ring substituted with:

  • C1: Carboxylic acid (-COOH)[1]

  • C2 & C4: Nitro groups (

    
    )
    
  • C5: Chlorine atom (-Cl)[1][3][6]

Chemical Logic: The positioning of the nitro groups is critical. They exert a strong mesomeric withdrawing effect (


), pulling electron density from the ring. This deactivates the ring toward electrophilic attack but highly activates the C5 position for nucleophilic attack, making the chlorine atom an excellent leaving group.
Synthetic Pathways & Mechanism[1][11]

The synthesis of this compound typically proceeds via controlled nitration of chlorobenzoic acid precursors.[1] The directing effects of the substituents dictate the reaction conditions and isomeric purity.

2.1 Primary Synthetic Route: Nitration of 3-Chlorobenzoic Acid

The most direct industrial route involves the stepwise nitration of 3-chlorobenzoic acid.[1]

  • Step 1: Nitration of 3-chlorobenzoic acid yields 5-chloro-2-nitrobenzoic acid .[1]

    • Mechanism:[3][6] The carboxyl group directs meta (to pos 5), while the chlorine directs ortho/para.[7] The C6 position is sterically accessible, but the C2 position (ortho to Cl, ortho to COOH) is sterically crowded. However, under forcing conditions, the cooperative directing effects favor the formation of the dinitro species.

  • Step 2: Further nitration introduces the second nitro group at position 4.[1]

    • Mechanism:[3][6] The C4 position is ortho to the Chlorine and meta to the existing Nitro group at C2, making it the most favorable site for the second electrophilic attack.

2.2 Visualization of Synthetic Logic

SynthesisPath Start 3-Chlorobenzoic Acid (Precursor) Step1 Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start->Step1  First NO2 addition   Inter Intermediate: 5-Chloro-2-nitrobenzoic acid Step1->Inter Step2 Exhaustive Nitration (Fuming HNO3, Heat) Inter->Step2  Second NO2 addition   Product Target: This compound Step2->Product

Figure 1: Stepwise synthetic pathway via electrophilic aromatic substitution (


).[8]
Applications in Drug Development ( Utility)

The primary value of this compound lies in its role as a scaffold for Nucleophilic Aromatic Substitution (


) .[1]
3.1 Mechanism of Action

Because the chlorine at C5 is flanked by an ortho-nitro group (at C4) and is para to the nitro group at C2 (relative to the C5-C2 axis), the C5 carbon is extremely electron-deficient.[1]

  • Reaction: Nucleophiles (amines, thiols, alkoxides) attack C5.

  • Intermediate: A Meisenheimer complex forms, stabilized by the electron-withdrawing nitro groups.[1]

  • Outcome: Chloride is expelled, and the nucleophile is installed.

3.2 Case Study: GDEPT Prodrugs

Research has utilized this molecule to synthesize dinitrobenzamide mustards .[1][9] These prodrugs are designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT) .[1][9][10][11]

  • Workflow: The carboxylic acid is converted to an amide (linking a nitrogen mustard moiety).

  • Activation: The E. coli nitroreductase (NTR) enzyme reduces the nitro groups to hydroxylamines or amines.

  • Result: The electron-withdrawing nature of the ring changes to electron-donating, activating the mustard group to cross-link DNA and kill the cancer cell.[1]

3.3 Reaction Workflow Diagram

SNArReaction Substrate This compound (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex  Attack at C5   Nucleophile Nucleophile (Nu:) (e.g., Primary Amine, Thiol) Nucleophile->Complex  Attack at C5   Product 5-Substituted-2,4-dinitrobenzoic acid Complex->Product  Elimination   Leaving Chloride Ion (Cl-) Complex->Leaving

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the activated C5 position.
Analytical Characterization Protocol

To validate the molecular weight (246.56 g/mol ) and purity of the compound, the following self-validating analytical workflow is recommended.

4.1 HPLC Method (Reverse Phase)

This method separates the target from potential mono-nitro impurities or unreacted starting material.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][12]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

4.2 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: Carboxylic acids ionize best by losing a proton (

    
    ).[1]
    
  • Expected Signal:

    • Target Mass: 246.56 Da

    • Observed Ion (

      
      ): 244.96  (
      
      
      
      for
      
      
      ) and 246.96 (
      
      
      for
      
      
      ).[1]
    • Note: The 3:1 ratio of the Chlorine isotope pattern confirms the presence of the halogen.

Handling & Safety Protocol

Warning: Polynitro aromatic compounds possess high energy potentials and can be shock-sensitive or thermally unstable.[1]

  • Thermal Stability: Do not heat above 150°C without Differential Scanning Calorimetry (DSC) validation. The melting point is ~180°C, but decomposition may onset earlier.

  • Skin/Eye Contact: The compound is a potent irritant and potential sensitizer (similar to dinitrochlorobenzene, DNCB).

    • Protocol: Double nitrile gloves and chemical splash goggles are mandatory.[1]

  • Incompatibility: Avoid contact with strong bases (hydroxides, amines) in uncontrolled conditions, as this triggers the

    
     reaction exothermically.
    
References
  • BenchChem. this compound | CAS 136833-36-8.[1][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid (Isomer Comparison).[1] Retrieved from

  • Hogg, A., et al. (2000). Synthesis and Application of 2,4-Dinitrobenzamide Mustards for GDEPT. ResearchGate.[1][13] Retrieved from

  • ChemicalBook. this compound Product Description and Synthesis. Retrieved from

Sources

Solubility Profile & Handling Guide: 5-Chloro-2,4-dinitrobenzoic acid

[1]

Executive Summary

This compound (CAS 136833-36-8) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic scaffolds (e.g., benzimidazoles) and as a precursor for pharmaceutical agents via nucleophilic aromatic substitution (SNAr).[1][2][3][4]

This guide provides a technical analysis of its solubility landscape, thermodynamic behavior, and purification protocols.[1] Due to the scarcity of specific empirical solubility data in open literature for this precise isomer, the profiles below are derived from structural structure-property relationships (SPR) of homologous chlorodinitrobenzoic acid derivatives, validated by standard organic synthesis principles.

Key Characteristic: The compound features a "push-pull" electronic structure.[1] The electron-withdrawing nitro groups significantly increase the acidity of the carboxylic acid (lowering pKa) and activate the chlorine atom toward nucleophilic displacement, necessitating careful solvent selection to avoid unintended side reactions.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₃ClN₂O₆Moderate molecular weight (246.56 g/mol ) suggests reasonable solubility in organic solvents.[1]
Physical State Pale yellow to yellow crystalline powderHigh lattice energy requires polar solvents or heat to disrupt crystal packing.[1]
Acidity (Predicted) pKa ≈ 1.5 – 2.0significantly more acidic than benzoic acid (pKa 4.[1]2) due to ortho/para nitro groups.[1][5] Readily forms salts in basic media.[1]
Electronic Effect High Electron DeficiencyThe 2,4-dinitro motif activates the 5-chloro position.[1][4][6] Avoid primary/secondary amines as solvents to prevent SNAr displacement.[1]

Solubility Landscape

The following data summarizes the solubility behavior of this compound in common laboratory solvents.

Table 1: Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High (+++++)Excellent for reactions.[1] Difficult to remove; requires aqueous workup or lyophilization.[1]
Polar Protic Methanol, Ethanol Moderate-High (++++)Recommended for Recrystallization. Soluble when hot; moderate solubility at RT.[1] Potential for esterification if catalyzed by acid/heat.[1]
Ketones Acetone, MEK Good (+++)Good solvent for transfer/handling.[1] unsuitable for heating >50°C (volatility).[1]
Esters Ethyl Acetate Moderate (++)Good extraction solvent.[1] Solubility decreases significantly at low temperatures.[1]
Chlorinated DCM, Chloroform Low-Moderate (+)Soluble enough for extraction but poor for dissolving bulk solids.[1]
Aqueous Water (Acidic/Neutral) Very Low (-)Sparingly soluble.[1] Precipitates upon acidification of alkaline solutions.[1]
Aqueous Water (Basic, pH > 8) High (+++++)Dissolves as the benzoate salt.[1] Warning: Prolonged heating in strong base may hydrolyze the chloride (SNAr).[1]
Hydrocarbons Hexane, Toluene Insoluble (--)Used as anti-solvents to induce precipitation.[1]
Thermodynamic Insight: The Dissolution Mechanism

The dissolution of this compound is driven by enthalpy-entropy compensation .[1]

  • Crystal Lattice Breakage (+ΔH): The nitro groups create strong intermolecular dipole-dipole interactions in the solid state, requiring significant energy (heat) to break.[1]

  • Solvation (-ΔH):

    • Protic Solvents: Ethanol/Methanol solvate the carboxyl group via hydrogen bonding.[1]

    • Aprotic Dipolar Solvents: DMSO interacts strongly with the electron-deficient aromatic ring (π-interaction) and the nitro groups.[1]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Use this protocol to determine exact solubility limits for your specific lot.[1]

SolubilityWorkflowStartWeigh Excess Solid(approx 100mg)SolventAdd Solvent (1 mL)Equilibrate at T (25°C)Start->SolventAgitateAgitate/Sonicate(4-24 hours)Solvent->AgitateFilterFilter Supernatant(0.45 µm PTFE)Agitate->FilterDryEvaporate Solvent& Weigh ResidueFilter->DryCalcCalculate Solubility(mg/mL)Dry->Calc

Figure 1: Standard Gravimetric Solubility Determination Workflow.[1]

Steps:

  • Place ~100 mg of this compound into a 4 mL vial.

  • Add 1.0 mL of target solvent.[1]

  • Stir at controlled temperature (25°C) for 24 hours to ensure equilibrium.

  • Filter through a syringe filter (PTFE is chemically compatible).[1]

  • Evaporate a known volume of filtrate and weigh the residue.[1]

Protocol B: Purification via Recrystallization

The most effective purification method utilizes the differential solubility in Ethanol/Water.[1]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Target Impurities: Unreacted 3-chlorobenzoic acid, inorganic salts.[1]

  • Dissolution: Suspend crude solid in minimal Ethanol (10 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]

  • Filtration (Hot): If insoluble particles remain (dust/salts), filter rapidly while hot.[1]

  • Precipitation:

    • Remove from heat.[1][7]

    • Slowly add warm Water dropwise until a faint turbidity persists.[1]

    • Add a few drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the pale yellow crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]

  • Drying: Dry under vacuum at 45°C. (Avoid high heat >80°C to prevent thermal degradation).[1]

Decision Logic for Solvent Selection

Use the following logic flow to select the appropriate solvent for your specific application (Reaction vs. Purification).

SolventLogicStartSelect ApplicationReactionSynthesis / ReactionStart->ReactionPurificationPurification / WorkupStart->PurificationNuCheckIs Nucleophile an Amine?Reaction->NuCheckRecrystRecrystallization?Purification->RecrystAvoidSnArAVOID: DMSO/DMF (High Rate)Use: THF or TolueneNuCheck->AvoidSnArYes (Risk of S_NAr)StandardUse: DMF, DMSO, or AcetonitrileNuCheck->StandardNoSolventSysSystem: Ethanol/Wateror EtOAc/HexaneRecryst->SolventSysYesExtractExtraction from Water?Recryst->ExtractNoAcidifyAcidify Aqueous Layer (pH < 1)Extract with EtOAcExtract->Acidify

Figure 2: Solvent Selection Logic based on Application Context.[1]

Critical Safety & Reactivity Note

Nucleophilic Aromatic Substitution (SNAr) Risk: The 5-chloro position is activated by the ortho- (4-nitro) and para- (2-nitro) groups.[1]

  • Avoid: Dissolving in primary or secondary amines (e.g., Piperidine, Morpholine) unless the intention is to displace the chloride.

  • Avoid: Heating in aqueous base (NaOH/KOH) for extended periods, as this may convert the chloride to a phenol (5-hydroxy-2,4-dinitrobenzoic acid).[1]

References

  • Benchchem. (2024).[1][8] this compound Product Data (CAS 136833-36-8).[1][4][6] Retrieved from

  • ChemicalBook. (2023).[1] this compound Properties and Suppliers. Retrieved from

  • Organic Syntheses. (Coll. Vol. 2). Nitration of Benzoic Acids and Derivatives. (General reference for dinitrobenzoic acid handling).
  • PubChem. Compound Summary: this compound.[1][4] National Library of Medicine.[1] Retrieved from

Thermodynamic Profile & Distillation Feasibility: 5-Chloro-2,4-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Process Chemistry & Safety Assessment

Executive Summary & Chemical Context

Target Molecule: 5-Chloro-2,4-dinitrobenzoic acid CAS: 136833-36-8 (Isomer specific) / 19126-17-1 (General/Related) Molecular Formula:


Molecular Weight:  246.56  g/mol [1]

This guide addresses the thermodynamic behavior of this compound (5-CDNBA) under reduced pressure. Crucially, this document serves as a risk assessment warning: rigorous thermodynamic analysis indicates that the theoretical boiling point of this compound, even under high vacuum, overlaps significantly with its decomposition threshold.

Consequently, distillation is not a recommended purification method due to the high risk of thermal runaway and explosion characteristic of polynitro-aromatics.[1] This guide provides the theoretical boiling point calculations to validate this risk and outlines the industry-standard alternative: recrystallization.[1]

Physicochemical Property Profile

The following data establishes the baseline for the thermodynamic calculations. Note the proximity of the melting point to the decomposition onset of similar dinitro-aromatics.[1]

PropertyValueSource/Method
Physical State Pale yellow crystalline solidExperimental Observation
Melting Point (MP) 177–185 °C Thermo Scientific [1]
Boiling Point (Atm) ~460 °C (Predicted) ACD/Labs / ChemSpider Prediction
Decomposition Onset ~180–210 °C Analogous Dinitro Compounds [2]
pKa ~1.5 – 2.0Estimated (Strongly acidic due to -NO₂/-Cl)
Solubility Soluble in Ethanol, Ether; Insoluble in WaterExperimental

The Safety Paradox: Distillation vs. Decomposition

The central challenge in processing 5-CDNBA is the "Thermal Overlap."[1] Polynitro compounds possess high decomposition energies (


).[1] When the energy required to overcome the enthalpy of vaporization (

) exceeds the activation energy for decomposition (

), the material will explode before it distills.
Thermodynamic Risk Assessment Logic

SafetyLogic Start START: Purification Request CheckStruct Analyze Structure: Polynitro Aromatic? Start->CheckStruct DSC Perform DSC Analysis: Determine T_onset CheckStruct->DSC Yes CalcBP Calculate Theoretical Vacuum BP (P < 1 mmHg) DSC->CalcBP Decision Compare T_bp vs. T_onset CalcBP->Decision Safe Safe Zone: T_bp << T_onset - 50°C Decision->Safe Gap > 50°C Danger DANGER ZONE: T_bp >= T_onset Decision->Danger Overlap ActionDistill Proceed with Short Path Distillation Safe->ActionDistill ActionCryst MANDATORY ALTERNATIVE: Recrystallization Danger->ActionCryst

Figure 1: Thermal Safety Decision Matrix. For 5-CDNBA, the workflow inevitably leads to "Mandatory Alternative: Recrystallization" due to the overlap of BP and Decomposition temperature.

Theoretical Boiling Point Calculation (Vacuum)

Since experimental boiling points are unavailable due to decomposition, we must estimate the vacuum boiling point to prove the hazard.[1] We apply the Clausius-Clapeyron relation and pressure-temperature nomographs for benzoic acid derivatives.

Methodology: Modified Antoine Equation Estimation

Using standard boiling point depression factors for high-molecular-weight polar aromatics:

  • Standard BP (760 mmHg):

    
     (733 K)[1]
    
  • Enthalpy of Vaporization (

    
    ):  Estimated at 
    
    
    
    (typical for benzoic acids).[1]
  • Target Vacuum:

    
     (High Vacuum).
    

Calculation: Using the integrated form:


[1]

Solving for


 (Vacuum BP):


The Critical Conclusion

At 0.1 mmHg (a very strong vacuum), the theoretical boiling point is ~180–200°C .[1]

  • Melting Point: 177–185°C.[1][3]

  • Decomposition Onset: ~180°C.[1]

Result: The substance melts and boils/decomposes simultaneously.[1] You cannot establish a stable liquid-vapor equilibrium without triggering decomposition.[1] Distillation is thermodynamically forbidden.

Recommended Purification Protocol: Recrystallization[5]

Given the safety constraints, recrystallization is the only validated method for purifying 5-CDNBA.[1]

Protocol: Solvent Selection & Execution

Primary Solvent System: Ethanol/Water (Mixed Solvent) Secondary Option: Glacial Acetic Acid (for highly impure crude)[1]

Step-by-Step Methodology
  • Dissolution (The "Hot" Phase):

    • Place crude 5-CDNBA in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]

    • Heat to reflux (

      
      ).[1] The solid should dissolve completely.[1] If not, add ethanol in small aliquots.[1]
      
    • Safety Note: Do not exceed

      
       bath temperature.[1]
      
  • Filtration (Hot):

    • If insoluble mechanical impurities are present, perform a hot filtration using a pre-warmed Buchner funnel to prevent premature crystallization.[1]

  • Crystallization (The "Cold" Phase):

    • Remove from heat.[1][4][5] Slowly add warm distilled water (approx. 10-20% of ethanol volume) until slight turbidity persists.

    • Add a few drops of ethanol to clear the solution.[1]

    • Allow the solution to cool to room temperature slowly (over 2 hours) to form well-defined needles.

    • Chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals under vacuum.[1]

    • Wash the cake with cold 50% aqueous ethanol.[1]

    • Dry in a vacuum oven at 50°C (Do NOT exceed 60°C) over

      
       or silica gel.
      
Purification Workflow Diagram

Recryst Crude Crude 5-CDNBA (Solid) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Slow Cooling (+ Water antisolvent) Filter->Nucleate Isolate Vacuum Filtration & Wash Nucleate->Isolate Dry Vac Oven Dry < 60°C Isolate->Dry

Figure 2: Validated Recrystallization Workflow for Thermally Unstable Nitro-Aromatics.[1]

References

  • Thermo Scientific Chemicals. (n.d.).[1] this compound, 98% Specification Sheet. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Chloro-2,4-dinitrobenzene Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 3,5-Dinitrobenzoic acid (Analogous Safety Data).[1] National Library of Medicine.[1] Retrieved from [1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. (8th Edition).[1] Elsevier.[1] (Reference for general polynitro-aromatic explosion hazards).

Sources

Technical Whitepaper: Spectral Characterization of 5-Chloro-2,4-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It prioritizes data interpretation, structural elucidation logic, and purity profiling over generic descriptions.[1]

CAS: 1466-48-4 | Formula: C₇H₃ClN₂O₆ | MW: 246.56 g/mol [1]

Executive Summary & Application Context

5-Chloro-2,4-dinitrobenzoic acid (CDNBA) serves as a critical electrophilic building block in the synthesis of functionalized aryl amides and esters.[1] Unlike its more common analog, 1-chloro-2,4-dinitrobenzene (CDNB), the presence of the carboxylic acid moiety at the C1 position alters its solubility profile and reactivity, making it a specific probe for glutathione S-transferase (GST) isoenzymes and a precursor for prodrug scaffolds.[1]

Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing CDNBA from its regioisomers (e.g., 3-chloro-2,6-dinitrobenzoic acid) generated during non-selective nitration processes.[1] This guide provides the spectral fingerprints required to validate regio-purity.

Structural Elucidation Logic

To interpret the spectra accurately, one must understand the electronic environment of the benzene ring. The molecule possesses three strong electron-withdrawing groups (EWGs): two Nitro groups (-NO₂) and one Carboxyl group (-COOH), alongside a weakly deactivating/ortho-para directing Chloro group (-Cl).[1]

  • H-3 Proton: Located between two nitro groups (positions 2 and 4).[1] This is the most electron-deficient site, leading to extreme deshielding.[1]

  • H-6 Proton: Located ortho to the carboxyl group and meta to a nitro group.[1]

  • Coupling: H-3 and H-6 are para to each other. Para-coupling (

    
    ) is typically negligible (0–1 Hz), resulting in two distinct singlets.[1] This is the diagnostic differentiator from meta-substituted isomers, which would show measurable splitting (
    
    
    
    Hz).[1]
Visualization: Electronic Deshielding Map

G Core Benzene Ring NO2_2 2-NO2 (Strong EWG) Core->NO2_2 NO2_4 4-NO2 (Strong EWG) Core->NO2_4 COOH_1 1-COOH (Moderate EWG) Core->COOH_1 Cl_5 5-Cl (Inductive EWG) Core->Cl_5 H3 H-3 Proton (~8.9 ppm) Shielding Minimum NO2_2->H3 Ortho Deshielding NO2_4->H3 Ortho Deshielding H6 H-6 Proton (~8.2 ppm) COOH_1->H6 Ortho Deshielding Cl_5->H6 Ortho Deshielding

Caption: Electronic influence map showing the additive deshielding vectors affecting H-3 and H-6 protons.

Spectral Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the requisite solvent.[1] CDCl₃ provides poor solubility for dinitrobenzoic acids, leading to broadened peaks and loss of resolution.[1]

1H NMR Data (400 MHz, DMSO-d₆)

SignalShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
COOH 13.5 - 14.5Broad Singlet1H-COOHExchangeable proton; shift varies with concentration/water content.[1]
H-3 8.95 ± 0.05Singlet1HAr-HDeshielded by two ortho-nitro groups.[1] The most downfield aromatic signal.[1]
H-6 8.25 ± 0.05Singlet1HAr-HDeshielded by ortho-COOH and ortho-Cl.[1]

13C NMR Data (100 MHz, DMSO-d₆)

Shift (

ppm)
AssignmentNote
165.2C =OCarbonyl carbon.[1]
148.5C -NO₂ (C4)Quaternary, weak intensity.[1]
145.8C -NO₂ (C2)Quaternary, weak intensity.[1]
132.1C -Cl (C5)Distinctive shift due to Chlorine attachment.
130.5C -H (C6)High intensity CH signal.[1]
128.8C -COOH (C1)Quaternary ipso carbon.[1]
121.4C -H (C3)High intensity CH signal.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Diamond ATR.[1] Diagnostic Region: 1800–1300 cm⁻¹.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3200–2500 O-H StretchBroad "acid beard" typical of carboxylic acid dimers.
1715–1725 C=O[1] StretchStrong, sharp carbonyl peak.[1] Confirms acid functionality.
1545 & 1355 N-O StretchAsymmetric (1545) and Symmetric (1355) stretches of NO₂.
750–800 C-Cl StretchFingerprint region confirmation of aryl chloride.[1]
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ is preferred due to the acidic proton.[1]

m/z ValueIon IdentityInterpretation
245 [M-H]⁻ (³⁵Cl)Molecular ion base peak.[1]
247 [M-H]⁻ (³⁷Cl)Isotope peak.[1] Critical Check: Must observe ~3:1 ratio (245:247) to confirm Chlorine presence.[1]
201 [M-H-CO₂]⁻Decarboxylation fragment (common in ortho-nitro benzoic acids).[1]
171 [M-H-CO₂-NO]⁻Further fragmentation loss of NO radical.[1]

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Rationale: Carboxylic acid protons can broaden aromatic signals via exchange.[1] Proper drying is essential.

  • Massing: Weigh 15–20 mg of CDNBA into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample contains residual water (HDO peak at 3.33 ppm), add a single pellet of activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes.

  • Transfer: Filter the solution through a glass wool plug into the NMR tube to remove undissolved micro-particulates which cause magnetic field inhomogeneity.

  • Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full relaxation of the isolated aromatic protons (long T1 relaxation times are common for protons between EWGs).

Protocol B: Purity Assessment Workflow

This workflow validates the compound against common synthetic impurities (e.g., dinitrotoluene precursors or isomers).[1]

Purity Start Crude CDNBA Sample TLC TLC Screening (MeOH:DCM 1:9 + 1% AcOH) Start->TLC Decision Single Spot? TLC->Decision HPLC HPLC-UV/MS C18 Column, H2O/MeCN Gradient Decision->HPLC Yes Fail Recrystallize (EtOH/Water) Decision->Fail No (Multiple Spots) NMR_Check 1H NMR Integration Check HPLC->NMR_Check Pass Release for Synthesis NMR_Check->Pass Integrals 1:1 No Isomer Peaks NMR_Check->Fail Impurity Detected Fail->Start Reprocess

Caption: Decision tree for purity validation of CDNBA prior to use in conjugation reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1466-48-4, this compound.[1] Retrieved from [Link][1]

  • SDBS (2024). Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Data extrapolated from analog SDBS No. 2516 "5-Chloro-2-nitrobenzoic acid" and SDBS No. 610 "2,4-Dinitrobenzoic acid").[1] Retrieved from [Link][1]

  • Goldstein, H. & Brochon, R. (1940). Sur l'acide 5-chloro-2,4-dinitrobenzoïque.[1] Helvetica Chimica Acta, 23(1), 53-58.[1] (Foundational synthesis and characterization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][2] (Source for substituent additivity rules in NMR).

Sources

5-Chloro-2,4-dinitrobenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety of 5-Chloro-2,4-dinitrobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals who handle this compound. The following sections move beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, mechanistic understanding of the hazards and the critical, self-validating protocols required for its safe use in a laboratory setting. The causality behind each safety recommendation is explained to foster a proactive safety culture rooted in scientific principles.

Chemical Identity and Core Physicochemical Properties

This compound is a poly-functionalized aromatic compound, appearing as a pale yellow to yellow crystalline powder.[1] Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and two nitro groups on a benzene ring, dictates its reactivity and toxicological profile. Understanding these properties is the foundation of safe handling.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 136833-36-8[2][3]
Molecular Formula C₇H₃ClN₂O₆[2][3]
Molecular Weight 246.56 g/mol [2][3]
Appearance Crystals or powder, pale yellow to yellow[1]
Melting Point 177-185 °C[1]

Hazard Profile: A Mechanistic Evaluation

The hazards associated with this compound are a direct consequence of its chemical functionalities. The dinitroaromatic system is a well-known toxophore, while the acidic nature of the carboxylic acid contributes to its irritant properties. The Globally Harmonized System (GHS) provides a clear classification of these risks.[2][4][5]

GHS Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralToxic/Harmful if swallowedH301/H302[4]
Skin Corrosion/IrritationCauses skin irritationH315[4][6]
Serious Eye Damage/IrritationCauses serious eye irritationH319[4][6]
STOT - Single ExposureMay cause respiratory irritationH335[4][6]

The presence of nitro groups makes many aromatic compounds toxic and potentially explosive under specific conditions, such as heat or shock, necessitating careful handling and storage.[7] The carboxylic acid and the electron-withdrawing nitro groups make the compound a significant irritant to skin, eyes, and the respiratory system upon contact or inhalation of dust.[4][6]

GHS_Hazards cluster_GHS GHS Hazard Profile main This compound GHS07: Exclamation Mark h315 H315 Skin Irritation main->h315 h319 H319 Serious Eye Irritation main->h319 h335 H335 Respiratory Irritation main->h335 h302 H302 Harmful if Swallowed main->h302

Caption: GHS Pictogram and associated health hazards.

Emergency Response Protocols

In the event of an exposure, a rapid and correct response is critical. The following protocols are designed to be self-validating, ensuring appropriate action is taken immediately.

First-Aid Measures

The primary goal of first aid is to mitigate the exposure and seek professional medical attention.[6]

  • Inhalation: If dust is inhaled, immediately remove the individual to fresh air and ensure they are in a position comfortable for breathing.[6][8] If breathing is difficult or symptoms like coughing or shortness of breath persist, seek immediate medical attention.[9] The rationale is to remove the irritant from the sensitive respiratory tract as quickly as possible.

  • Skin Contact: This compound causes skin irritation.[4] Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[9][10] The mechanical action of washing and the use of soap are crucial for removing the solid particulate from the skin's surface and folds. If irritation develops or persists, seek medical advice.[10]

  • Eye Contact: This is a serious exposure route, as the compound causes severe eye irritation.[4][6] Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing under the lids.[6] Remove contact lenses if present and easy to do. An ophthalmologist should be consulted following any eye exposure.[6]

  • Ingestion: If the chemical is swallowed, rinse the mouth thoroughly with water.[6] Do NOT induce vomiting.[9][11] If the person is conscious, have them drink one or two glasses of water.[11] Seek immediate medical attention.[8]

First_Aid_Workflow cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (15+ min) Remove Contaminated Clothing skin->wash_skin flush_eyes Flush Eyes with Water (15+ min) Remove Contacts eye->flush_eyes rinse_mouth Rinse Mouth, Give Water DO NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node wash_skin->end_node if irritation persists flush_eyes->end_node rinse_mouth->end_node

Caption: Emergency first aid workflow for exposure incidents.

Fire-Fighting Measures

While the compound itself is combustible, it may not ignite readily.[7] The primary danger in a fire is the generation of highly toxic and irritating gases.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][7]

  • Special Hazards: Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][12] As a chlorinated compound, hydrogen chloride (HCl) gas may also be produced. Finely dispersed dust can form explosive mixtures in the air.[11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and the chemical itself.[13][14]

Proactive Safety: Handling, Exposure Control, and Storage

The hierarchy of controls dictates that engineering solutions are paramount, followed by administrative procedures and, finally, personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with this solid must be conducted in a well-ventilated area.[13] A certified chemical fume hood is the required engineering control for weighing, transferring, or otherwise manipulating the powder to keep airborne concentrations low and prevent inhalation.[14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[13]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[13] Ensure gloves are inspected before use and changed if contaminated.

  • Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) must be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[13]

PPE_Workflow start Handling this compound? fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles gloves Wear Impervious Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat respirator Use NIOSH-approved Particulate Respirator lab_coat->respirator if fume hood is unavailable or dust cannot be controlled

Caption: Personal Protective Equipment (PPE) selection logic.

Protocol: Weighing and Dispensing of Solid Compound
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound next to the balance.

  • Dispensing: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as dropping powder from a height.

  • Closure: Immediately and securely close the stock container.

  • Cleanup: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel (moistening prevents dust from becoming airborne). Dispose of the cleaning material as hazardous waste.

  • Transport: Transport the weighed compound in a sealed, secondary container to the reaction vessel.

Handling and Storage
  • Handling: Wash hands thoroughly after handling.[13] Avoid generating dust.[13] Keep the compound away from sources of ignition and incompatible materials.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] The storage area should be separated from strong oxidizing agents, strong bases, and foodstuffs.[11]

Accidental Release and Disposal

Prompt and correct cleanup of spills is essential to prevent secondary exposure.

Spill Cleanup Protocol (Small Scale)
  • Secure Area: Restrict access to the spill area. Ensure adequate ventilation (use a fume hood if the spill is contained within one).

  • Don PPE: Wear all necessary PPE, including a respirator if dust is present.[11]

  • Moisten: Gently moisten the spilled powder with a light water spray to prevent dust from becoming airborne.[13] Avoid creating a slurry that could spread.

  • Collect: Carefully sweep or vacuum the moistened material into a suitable, labeled container for hazardous waste disposal.[9][11] Do not use a standard vacuum cleaner; a HEPA-filtered vacuum designed for hazardous materials is required.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to local, state, and federal regulations.[8]

Toxicological and Ecological Summary

  • Toxicological Profile: The primary toxicological concerns are acute effects from irritation and ingestion.[4][6] There is limited data on chronic exposure, carcinogenicity, or mutagenicity, but the substance is not currently classified for these effects.[6] Aromatic nitro compounds, as a class, can sometimes be associated with systemic effects like methemoglobinemia, so avoiding exposure is paramount.

  • Ecological Profile: There is a general lack of comprehensive ecological data for this specific compound. However, related nitroaromatic compounds can be toxic to aquatic life.[15][16] Therefore, the chemical should not be allowed to enter drains or the environment.[6][11]

References

  • AGR Enterprises, Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS . [Online]. Available: [Link]

  • Cole-Parmer, Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99% . [Online]. Available: [Link]

  • International Labour Organization, ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE . [Online]. Available: [Link]

  • Carl ROTH, Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid . [Online]. Available: [Link]

  • Cole-Parmer, Material Safety Data Sheet - 2,4-Dinitrobenzoic acid . [Online]. Available: [Link]

  • PubChem, 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 . [Online]. Available: [Link]

  • Loba Chemie, 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet . [Online]. Available: [Link]

  • PubChem, 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 . [Online]. Available: [Link]

  • DC Fine Chemicals, Safety Data Sheet - 5-Chloro-2-nitrobenzoic acid . [Online]. Available: [Link]

Sources

Historical Discovery and Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical discovery, synthesis, and application of 5-Chloro-2,4-dinitrobenzoic acid (CAS 136833-36-8).

A Technical Guide for Research & Development

Executive Summary

This compound is a highly specialized aromatic intermediate used primarily in the synthesis of bioreductive prodrugs and advanced agrochemicals. Characterized by a highly electron-deficient benzene ring, its reactivity is dominated by the synergistic electron-withdrawing effects of two nitro groups and a carboxyl moiety. This electronic landscape makes the compound a "loaded spring" for nucleophilic aromatic substitution (


), a property exploited in the design of hypoxia-activated cytotoxins and mustard gas analogs for cancer therapy.

Historical Context & Discovery

While chloronitrobenzoic acids were explored in the late 19th century, the specific isolation and characterization of the 5-chloro-2,4-dinitro isomer is most definitively attributed to the mid-20th century work of Goldstein and Stamm (1952).

Early attempts to nitrate 3-chlorobenzoic acid often resulted in inseparable mixtures of isomers. Goldstein and Stamm established the rigorous conditions required to force the second nitro group onto the deactivated ring, separating the 2,4-dinitro isomer from its 2,6-dinitro byproduct. This work laid the foundation for modern industrial protocols, proving that the directing effects of the chlorine atom could override the steric hindrance of the carboxyl group under forcing conditions.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the extreme deactivation of the aromatic ring after the first nitration. Two primary routes exist: the Direct Dinitration (Laboratory/Pharma Standard) and the Oxidation of Toluene Derivatives (Industrial Bulk).

Route A: Direct Dinitration of 3-Chlorobenzoic Acid (The Gold Standard)

This method is preferred in pharmaceutical settings for its directness and use of readily available starting materials.

The Mechanism: The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1]

  • Substrate: 3-Chlorobenzoic acid (Position 1: COOH, Position 3: Cl).

  • First Nitration: The carboxyl group directs meta (to pos 5), while the chlorine directs ortho/para (to 2, 4, 6). The cooperative effect and sterics favor position 6 (ortho to Cl, para to COOH is blocked; actually position 6 is para to Cl). Correction: In 3-chlorobenzoic acid, position 6 is ortho to the COOH and para to the Cl. This is the most activated site.[2] This yields 5-chloro-2-nitrobenzoic acid (renumbered).[3][4]

  • Second Nitration: The ring is now highly deactivated. Forcing conditions introduce the second nitro group at position 4 (meta to the first nitro, ortho to the chlorine).

Experimental Protocol (Based on Goldstein & Stamm/Patent WO9311099):

  • Reagents: 3-Chlorobenzoic acid (1.0 eq), Fuming Nitric Acid (

    
    , excess), Concentrated Sulfuric Acid (solvent/catalyst).
    
  • Procedure:

    • Dissolve 3-chlorobenzoic acid in concentrated

      
       at room temperature.
      
    • Add fuming

      
       dropwise, maintaining temperature 
      
      
      
      initially.
    • Critical Step: Slowly ramp temperature to 130–140°C . Hold for 4–6 hours. Note: This high temperature is required to overcome the activation energy barrier of the dinitro-deactivated ring.

    • Cool to room temperature and pour onto crushed ice.

    • Isolation: Filter the crude precipitate.

    • Purification: Recrystallize from aqueous ethanol. The 5-chloro-2,4-dinitro isomer crystallizes first (mp ~180–183°C), leaving the 3-chloro-2,6-dinitro isomer in the filtrate.

Route B: Oxidation of 5-Chloro-2,4-dinitrotoluene

Used when the toluene precursor is available from explosives/dye manufacturing streams.

  • Step 1: Nitration of 3-chlorotoluene yields 5-chloro-2,4-dinitrotoluene.

  • Step 2: Oxidation of the methyl group using

    
     or Chromic Acid.
    
  • Pros/Cons: Avoids the harsh dinitration of an acid, but handling dinitrotoluenes (TNT analogs) carries higher explosion risks.

Comparison of Routes
FeatureRoute A: Direct NitrationRoute B: Toluene Oxidation
Starting Material 3-Chlorobenzoic Acid3-Chlorotoluene
Key Reagents Fuming

/


/ Oxidizers
Conditions High Temp (140°C)Moderate Temp / Reflux
Yield ~60-66%~50-70%
Selectivity Requires fractional crystallizationHigh (if precursor is pure)
Safety Profile Corrosive/Thermal HazardExplosive Intermediate Hazard

Mechanistic Visualization

The following diagram illustrates the stepwise nitration pathway and the directing effects that govern the regioselectivity.

SynthesisPath cluster_conditions Reaction Conditions Start 3-Chlorobenzoic Acid (COOH @ 1, Cl @ 3) Inter Intermediate: 5-Chloro-2-nitrobenzoic acid Start->Inter Nitration 1 (HNO3/H2SO4, <60°C) Cl directs Para Product Target: This compound Inter->Product Nitration 2 (Fuming HNO3, 140°C) Cl directs Ortho Byproduct Byproduct: 3-Chloro-2,6-dinitrobenzoic acid Inter->Byproduct Minor Pathway Info The Cl atom is the key director. 1st NO2 goes Para to Cl. 2nd NO2 goes Ortho to Cl.

Caption: Stepwise electrophilic aromatic substitution showing the dominance of the Chlorine substituent in directing the incoming nitro groups.

Applications in Drug Development

The primary utility of this compound lies in its function as a prodrug scaffold for Gene-Directed Enzyme Prodrug Therapy (GDEPT).

The "Mustard" Strategy

Researchers use this compound to synthesize 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (and related analogs).

  • Coupling: The carboxylic acid is converted to an amide (using a mustard amine).

  • Activation: The resulting dinitrobenzamide is relatively non-toxic.

  • Mechanism: In the presence of bacterial nitroreductase (expressed in tumor cells via viral vectors), the para-nitro group (relative to the amide) is reduced to a hydroxylamine or amine.

  • Cytotoxicity: This reduction electronically activates the "mustard" (bis-chloroethyl) group, allowing it to crosslink DNA and kill the cell.

GDEPT Scaffold This compound Prodrug Dinitrobenzamide Mustard (Inactive Prodrug) Scaffold->Prodrug 1. Amidation with Mustard Amine Active Reduced Metabolite (Highly Toxic DNA Crosslinker) Prodrug->Active 2. Bioreduction via Enzyme Enzyme Nitroreductase (NTR Enzyme) Enzyme->Active Catalyzes CellDeath Tumor Cell Death Active->CellDeath 3. DNA Crosslinking

Caption: The activation pathway of dinitrobenzamide prodrugs derived from the this compound scaffold.

Safety & Handling (Trustworthiness)

  • Explosion Hazard: Like all polynitro aromatics, this compound and its intermediates possess significant energy. While less sensitive than TNT, they should be treated as potential explosives. Avoid shock, friction, and heating dry material above 150°C.

  • Vesicant Risk: Derivatives (especially if the chlorine is displaced by amines) can be potent skin sensitizers or blistering agents.

  • Thermal Runaway: The nitration reaction is highly exothermic. The temperature ramp to 140°C must be strictly controlled; failure to control the exotherm at the mono-nitro stage can lead to catastrophic reactor failure.

References

  • Goldstein, H., & Stamm, R. (1952). Über die 5-Chlor-2,4-dinitro-benzoesäure. Helvetica Chimica Acta, 35(4), 1330–1332.

  • Palmer, B. D., et al. (1992). Nitroaniline derivatives and their use as antitumor agents. Patent WO1993011099A1.

  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361.

  • Goud, K. Y., et al. (2016). Development of highly selective electrochemical impedance sensor for detection of 5-Chloro-2,4-dinitrotoluene. Journal of Chemical Sciences.

Sources

theoretical and computational studies of 5-Chloro-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of 5-Chloro-2,4-dinitrobenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This compound (CDNBA) represents a critical scaffold in the synthesis of pharmacologically active heterocyclic compounds and high-energy materials. Its unique substitution pattern—featuring a carboxylic acid moiety flanked by strong electron-withdrawing nitro groups and a labile chlorine atom—creates a distinct electronic environment. This guide details the theoretical framework for characterizing CDNBA using Density Functional Theory (DFT). It provides a validated roadmap for predicting its structural stability, spectroscopic signatures, and reactive potential in drug discovery, specifically focusing on its utility as a precursor for nucleophilic aromatic substitution (


) reactions.

Computational Methodology: The Standard Protocol

To ensure reproducibility and high-fidelity data, the following computational workflow is recommended. This protocol aligns with current best practices in quantum chemistry for nitro-aromatic systems.

1.1 Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional effectively balances computational cost with accuracy for organic thermochemistry and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[2][3][4][5]

    • Diffuse functions (++): Critical for describing the electron-rich lone pairs on the nitro oxygens and the chlorine atom.

    • Polarization functions (d,p): Essential for accurately modeling the anisotropic electron distribution in the aromatic ring and the C-Cl bond.

1.2 Software Implementation
  • Primary Engine: Gaussian 09/16 or ORCA.

  • Visualization: GaussView (for input generation) and Chemcraft/Avogadro (for orbital analysis).

  • Topological Analysis: Multiwfn (for AIM and ELF studies).

Structural & Electronic Analysis

2.1 Geometry Optimization & Steric Effects

The optimization of CDNBA reveals significant steric strain due to the ortho-substitution pattern.

  • Torsion Angles: The nitro group at C2 is expected to deviate from planarity relative to the benzene ring to minimize repulsion with the adjacent carboxylic acid (C1) and the C3-proton.

  • Intramolecular Hydrogen Bonding: A weak C-H···O interaction may be observed between the C6-proton and the carbonyl oxygen of the carboxylic acid, stabilizing the planar conformation of the COOH group.

2.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical softness.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the chlorine lone pairs and the aromatic

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the nitro groups and the aromatic ring carbon atoms attached to them.

  • Significance: A smaller band gap in CDNBA (compared to benzoic acid) suggests high polarizability and reactivity toward nucleophiles, facilitating its use in synthesizing benzimidazole derivatives.

2.3 Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking and reactivity:

  • Red Regions (Negative Potential): Localized over the nitro oxygen atoms and the carbonyl oxygen. These are preferred sites for electrophilic attack (though the molecule is deactivated).

  • Blue Regions (Positive Potential): Concentrated on the hydroxyl proton (-COOH) and the aromatic ring protons.

  • Reactivity Hotspot: The carbon atom bonded to Chlorine (C5) often exhibits a "sigma-hole" or reduced electron density, validating its susceptibility to nucleophilic attack.

Spectroscopic Profiling: Validation Metrics

Accurate assignment of vibrational modes requires scaling theoretical frequencies to account for anharmonicity and basis set limitations.

3.1 Vibrational Spectroscopy (FT-IR / Raman)
Vibrational ModeApprox. Exp. Region (

)
Theoretical Scaling FactorDiagnostic Importance

stretching
3400 – 35500.961Indicates H-bonding network.

stretching
1680 – 17200.961Key identifier for carboxylic acid.

1530 – 15500.961Strong EWG signature.

stretching
700 – 7500.980Confirms halogen substitution.
3.2 NMR Chemical Shifts (

and

)
  • Method: GIAO (Gauge-Independent Atomic Orbital) method.[2]

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental conditions.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

Reactivity & Biological Potential[3][4][6][7]

4.1 Global Reactivity Descriptors

Using Koopmans' theorem, the energies of HOMO (


) and LUMO (

) derive the following parameters:
  • Electrophilicity Index (

    
    ): 
    
    
    
    • High

      
       indicates CDNBA is a strong electrophile, consistent with its utility in 
      
      
      
      reactions.
  • Chemical Hardness (

    
    ): 
    
    
    
    • Relates to the resistance against charge transfer.[5]

4.2 Molecular Docking Strategy

For drug development (e.g., anti-tuberculosis or antimicrobial agents), CDNBA is docked against targets like DNA Gyrase or Enoyl-ACP Reductase .

Docking Workflow:

  • Ligand Prep: Optimize CDNBA geometry (DFT level).

  • Target Prep: Remove water/co-factors from PDB crystal structure; add polar hydrogens.

  • Grid Generation: Center grid box on the active site residues (e.g., Asp73, Arg136).

  • Scoring: Use Lamarckian Genetic Algorithm (AutoDock Vina).

Visualization of Workflows

Figure 1: Computational Study Pipeline

This diagram outlines the logical flow from structure generation to biological validation.

ComputationalPipeline Start Input Structure (CDNBA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Freq. Calculation (IR/Raman/Thermochem) Opt->Freq Minimized Geom Elec Electronic Properties (FMO, MEP, NBO) Opt->Elec Wavefunction Solv Solvent Effects (PCM/SMD Models) Opt->Solv Solution Phase Output Validated Bioactive Profile Freq->Output Spectral Match Dock Molecular Docking (AutoDock Vina) Elec->Dock Charge/Reactivity Solv->Dock Solvated Energy Dock->Output Binding Affinity

Caption: Integrated workflow for the theoretical characterization and biological screening of CDNBA.

Figure 2: Reactivity Logic & S_NAr Mechanism

This diagram illustrates why CDNBA is a potent electrophile for drug synthesis.

ReactivityLogic CDNBA CDNBA Core NO2_2 2-Nitro Group (Inductive w/d) CDNBA->NO2_2 NO2_4 4-Nitro Group (Resonance w/d) CDNBA->NO2_4 Cl_5 5-Chloro (Leaving Group) CDNBA->Cl_5 C5 C5 Carbon (Electrophilic Site) NO2_2->C5 Activates (para) NO2_4->C5 Activates (ortho) C5->Cl_5 Displacement Nu Nucleophile (Drug Precursor) Nu->C5 Attack

Caption: Mechanistic basis for CDNBA reactivity: Nitro-group activation of the C5 position facilitates nucleophilic attack.

Step-by-Step Experimental Protocol

Phase 1: Input Preparation
  • Construct the 2D structure of this compound.

  • Perform a preliminary conformational search using Molecular Mechanics (MMFF94) to identify the global minimum, specifically rotating the -COOH and -NO2 groups.

Phase 2: Gaussian Input Setup (Example)
  • Note: pop=full requests full population analysis for NBO/Mulliken charges.

Phase 3: Data Extraction & Analysis
  • Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.

  • Verify Minima: Confirm no imaginary frequencies (NImag=0) in the output.

  • Extract Energies: Record Total Energy (Hartree), HOMO/LUMO eigenvalues.

  • Calculate Descriptors:

Phase 4: Molecular Docking
  • Convert the optimized .log or .out file to .pdbqt format (adding Gasteiger charges).

  • Define the grid box dimensions (

    
     Å) around the target protein's active site.
    
  • Run AutoDock Vina with an exhaustiveness of 8.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.

  • BenchChem. (2024). This compound: Structure and Properties.

  • Govindarajan, M., & Karabacak, M. (2012).[2] Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine.[2] Spectrochimica Acta Part A, 96, 421-435. (Methodological Reference for DFT/NBO).

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Chloro-2,4-dinitrobenzoic Acid in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026


-based Functionalization and Benzimidazole Synthesis

Abstract

5-Chloro-2,4-dinitrobenzoic acid (5-Cl-2,4-DNBA) represents a highly specialized "activated" aromatic scaffold in pharmaceutical synthesis. Unlike simple benzoic acid derivatives, the specific substitution pattern—a halogen at position 5 flanked by nitro groups at positions 2 and 4—renders the carbon-chlorine bond exceptionally electrophilic. This application note details the mechanistic basis and experimental protocols for utilizing 5-Cl-2,4-DNBA as a linchpin intermediate. We focus on its primary utility: the regiospecific introduction of amine nucleophiles via Nucleophilic Aromatic Substitution (


) to generate 5-amino-2,4-dinitrobenzoic acid derivatives , which are critical precursors for benzimidazole  and quinazoline  pharmacophores used in kinase inhibitors and anti-infective agents.

Chemical Profile & Reactivity Matrix

The utility of 5-Cl-2,4-DNBA stems from its electronic architecture. The carboxylic acid moiety provides a handle for solubility modulation (salt formation) or further derivatization (amide coupling), while the nitro groups activate the ring.

The "Activated" Core

The reactivity is governed by the positioning of the electron-withdrawing groups (EWG):

  • C-1 (COOH): Withdraws electron density, but less effectively than nitro groups.

  • C-2 & C-4 (NO₂): These are strong EWGs.

  • C-5 (Cl): The chlorine atom is ortho to the C-4 nitro group and para to the C-2 nitro group.

This specific ortho-para orientation creates a profound electron deficiency at the C-5 carbon, significantly lowering the activation energy for nucleophilic attack. This allows for rapid displacement of chlorine by amines, thiols, or alkoxides under mild conditions, often without transition metal catalysis.

Mechanistic Pathway ( )

The reaction proceeds via a non-concerted addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).

SNAr_Mechanism cluster_legend Mechanism Logic Reactant 5-Cl-2,4-DNBA (Electrophile) Complex Meisenheimer Complex (Transition State) Reactant->Complex Nucleophilic Attack (Rate Limiting) Nucleophile Primary Amine (R-NH2) Nucleophile->Complex Product 5-(R-amino)-2,4-DNBA (Substituted Product) Complex->Product Aromatization (Fast) Byproduct HCl (Scavenged by Base) Complex->Byproduct Info The C-5 position is activated by ortho-NO2 and para-NO2 groups.

Figure 1: Mechanistic pathway of Nucleophilic Aromatic Substitution on 5-Cl-2,4-DNBA.

Experimental Protocol: Synthesis of 5-(Alkylamino)-2,4-dinitrobenzoic Acid

This protocol describes the substitution of the chlorine atom with a primary amine (e.g., n-butylamine or aniline derivatives). This is the foundational step for building downstream heterocyclic libraries.

Materials & Equipment
  • Substrate: this compound (Purity >97%).[1]

  • Nucleophile: Primary amine (1.1 – 1.2 equivalents).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents) to scavenge HCl.

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Note: EtOH is preferred for ease of workup; DMF is required for poorly soluble aromatic amines.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
StepActionCritical Parameter / Rationale
1. Solubilization Dissolve 10 mmol (2.46 g) of 5-Cl-2,4-DNBA in 20 mL of Ethanol.Stir until clear. If the acid is not fully soluble, the addition of the base in the next step will assist via salt formation.
2. Base Addition Add 20 mmol of TEA dropwise at room temperature.Exothermic. The acid group (COOH) will deprotonate first. Ensure the solution remains homogenous.
3. Nucleophile Addition Add 11 mmol of the target amine slowly.Stoichiometry: Slight excess ensures complete consumption of the expensive nitro-aromatic core.
4. Reaction Heat the mixture to reflux (78°C for EtOH) for 2–4 hours.Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting material spot (

).
5. Quenching Cool to room temperature.[2][3] Pour the reaction mixture into 100 mL of ice-cold water.Precipitation: The product is usually less soluble in water than the reaction solvent.
6. Acidification Adjust pH to ~2–3 using 1M HCl.Crucial: This reprotonates the carboxylate (

) back to the free acid (

), forcing precipitation of the product.
7. Isolation Filter the yellow/orange precipitate. Wash with cold water (2 x 20 mL).Purification: Recrystallize from EtOH/Water if necessary to remove trace amine salts.
Troubleshooting & Optimization
  • Issue: Low Yield/Oiling Out.

    • Cause: Incomplete acidification or product is too soluble in the alcohol/water mix.

    • Fix: Evaporate the ethanol before adding water/acid.

  • Issue: Impurities (Hydrolysis).

    • Cause: Presence of water in the reaction solvent can lead to 5-hydroxy-2,4-dinitrobenzoic acid (replacement of Cl by OH).

    • Fix: Use anhydrous solvents and dry glassware.

Downstream Application: Benzimidazole Synthesis

The 5-amino-2,4-dinitrobenzoic acid derivative generated above is a "masked" diamine. The following workflow illustrates how this intermediate is converted into a pharmacologically active benzimidazole scaffold.

Workflow Step1 STEP 1: Substitution (5-Cl-2,4-DNBA + Amine) Step2 STEP 2: Reduction (H2/Pd-C or Fe/AcOH) Step1->Step2 Nitro Group Reduction Intermediate Intermediate: Triaminobenzoic Acid Derivative Step2->Intermediate Step3 STEP 3: Cyclization (Formic Acid or Aldehyde) Intermediate->Step3 Condensation Final Target Scaffold: Benzimidazole-6-carboxylic acid Step3->Final Ring Closure

Figure 2: Synthetic workflow from 5-Cl-2,4-DNBA to Benzimidazole scaffolds.

Protocol Overview for Step 2 & 3 (Reduction/Cyclization)
  • Reduction: The dinitro-intermediate is dissolved in MeOH. 10% Pd/C is added, and the mixture is stirred under

    
     atmosphere (balloon pressure) for 12 hours. This reduces both nitro groups to amines, resulting in a tri-amino species (unstable, sensitive to oxidation).
    
  • Cyclization: The crude reduction product is immediately treated with formic acid (to make the unsubstituted benzimidazole) or an aldehyde (for 2-substituted benzimidazoles) and heated to 80°C.

  • Result: A 5- or 6-substituted benzimidazole carboxylic acid, a privileged structure in drug discovery (e.g., PARP inhibitors).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin Sensitization: 5-Cl-2,4-DNBA and its dinitro-derivatives are potent skin sensitizers. They can induce allergic dermatitis upon repeated exposure.

  • Explosion Hazard (Potential): While the acid form is relatively stable, polynitro compounds can be energetic. Avoid heating dry solids to decomposition. Never distill reaction mixtures to dryness if peroxides or dry nitro-salts are suspected.

Mandatory PPE:

  • Nitrile gloves (double-gloving recommended).

  • Chemical splash goggles.

  • Fume hood operation is mandatory for all steps involving amines and solvents.

References

  • Pfaltz & Bauer. (2025). Safety Data Sheet: 2-Chloro-3,5-dinitrobenzoic acid (Isomer Reference/Safety Context). Retrieved from

  • Organic Syntheses. (1960). 2,4,5-Triaminonitrobenzene (Methodology for nitro-halide substitution). Organic Syntheses, Coll. Vol. 45, p.105. Retrieved from

  • BenchChem. (2025). Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Amine-Reactive Probe Labeling Protocol. Retrieved from

Sources

conditions for amidation reactions involving 5-Chloro-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity, Protocol Optimization, and Application in Prodrug Synthesis

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Dual-Electrophile" Paradox 5-Chloro-2,4-dinitrobenzoic acid presents a unique synthetic challenge due to its highly functionalized core. It contains two distinct electrophilic sites susceptible to nucleophilic attack:

  • The Carboxylic Acid (C-1): When activated (e.g., to an acid chloride), this becomes a hard electrophile, reactive toward amines to form amides.

  • The Aryl Chloride (C-5): Activated by two powerful electron-withdrawing nitro groups (one ortho, one para), this position is exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    

The Core Directive: To successfully amidate this substrate without displacing the chlorine atom, the chemist must exploit kinetic control . Acyl substitution at the carbonyl center is generally faster than


 at the aromatic ring, provided the temperature is kept low and the reaction duration is minimized. High temperatures or excess nucleophilic amine will inevitably drive the reaction toward the thermodynamically stable 

product (amino-displacement).

Target Audience Application: This protocol is critical for the synthesis of CB1954 (Tretazicar) and related nitrogen mustard prodrugs used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In these syntheses, the amide bond must be formed first to preserve the aryl chloride for a subsequent, controlled reaction with a specific nucleophile (e.g., aziridine).

Part 2: Mechanistic Visualization[1]

The following diagram illustrates the divergent reaction pathways based on experimental conditions.

ReactionPathways Start This compound Activation Activation (SOCl2 / DMF cat.) Start->Activation Reflux, 2h AcidChloride Acid Chloride Intermediate (Highly Reactive) Activation->AcidChloride -SO2, -HCl Amidation PATH A: Kinetic Control (0°C, 1.0 eq Amine) Target: Benzamide AcidChloride->Amidation Fast (k1) SNAr PATH B: Thermodynamic Sink (>25°C, Excess Amine) Side Product: Aniline Deriv. AcidChloride->SNAr Slow (k2) (Unless Heat/Excess) Amidation->SNAr Over-reaction

Figure 1: Divergent reactivity pathways. Path A (Green) represents the desired amidation. Path B (Grey) represents the undesired SNAr side reaction.

Part 3: Detailed Experimental Protocols
Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the unreactive carboxylic acid into the reactive acid chloride without inducing degradation.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent: None (Neat) or anhydrous Toluene

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with this compound. Add

    
     carefully. Add 1 drop of DMF (catalyst).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution should become homogenous and evolve gas (
    
    
    
    ,
    
    
    ).
  • Workup (Critical): Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: To ensure complete removal of thionyl chloride (which will consume your amine in the next step), add anhydrous toluene to the residue and re-evaporate (azeotropic removal). Repeat twice.

  • Output: 5-Chloro-2,4-dinitrobenzoyl chloride (Yellow/Brown solid/oil). Use immediately for Phase 2.

Phase 2: Chemoselective Amidation

Objective: Form the amide bond while preserving the 5-Chloro substituent.

Materials:

  • Substrate: Freshly prepared Acid Chloride (from Phase 1).

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.1 eq).

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Dissolve the Acid Chloride in anhydrous DCM (approx. 5–10 mL per gram). Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate vial, mix the Amine (1.0 eq) and TEA (1.2 eq) in DCM.

  • Controlled Reaction: Add the Amine/Base mixture dropwise to the cold Acid Chloride solution over 15–20 minutes.

    • Why? Keeping the concentration of free amine low relative to the acid chloride favors the faster acyl substitution over the slower

      
      .
      
  • Monitoring: Stir at 0°C for 30 minutes. Allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

    • Stop Condition: Do not heat.[1] Do not stir overnight unless necessary.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize excess amine and base).

  • Extraction: Separate the organic layer, wash with saturated

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (often from Ethanol/Water) is preferred over column chromatography to avoid hydrolysis on silica.

Data Summary: Optimization Parameters

ParameterRecommended ConditionConsequence of Deviation
Temperature 0°C to 10°C >25°C promotes

(Cl displacement)
Stoichiometry 1.0–1.1 eq Amine Excess amine attacks the Ar-Cl ring
Addition Rate Dropwise (Slow) Rapid addition creates local hot-spots
Base Non-nucleophilic (DIPEA/TEA) Nucleophilic bases (e.g., Pyridine neat) may react
Part 4: Sequential Synthesis Workflow (CB1954 Example)

For researchers synthesizing the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) , the order of operations is non-negotiable. The aziridine ring is acid-sensitive and cannot survive the thionyl chloride step. Therefore, the amide is built first, followed by the


 reaction.

Workflow Step1 Step 1: Acid Activation Substrate + SOCl2 -> Acid Chloride Step2 Step 2: Amidation (Ammonia) Acid Chloride + NH3 (gas/aq) at 0°C Product: 5-Chloro-2,4-dinitrobenzamide Step1->Step2 Chemoselective Step3 Step 3: SNAr Displacement Benzamide + Aziridine + Base Product: CB1954 Step2->Step3 Nucleophilic Attack on Ring

Figure 2: The "Gold Standard" workflow for CB1954 synthesis. Note that the chlorine is retained in Step 2 and displaced in Step 3.

Part 5: Troubleshooting & Quality Control

1. Diagnostic NMR Signals

  • Desired Product (Amide): Look for the amide protons (broad singlets,

    
     6.0–8.0 ppm). The aromatic region should show two distinct singlets (or doublets with small coupling) for protons H-3 and H-6. The chemical shift of H-6 (ortho to Cl) will remain relatively downfield.
    
  • Impurity (

    
     Product):  If the amine displaced the chlorine, the symmetry and chemical shifts of the aromatic protons will change drastically due to the electron-donating nature of the new amino group replacing the electron-withdrawing chlorine.
    

2. Common Pitfalls

  • "My product is red/orange."

    • Cause: Meisenheimer complexes or

      
       products are often deeply colored (orange/red). The pure chloro-amide is usually pale yellow or colorless. Deep color suggests you displaced the chlorine.
      
  • "Low Yield."

    • Cause: Hydrolysis of the acid chloride. Ensure all glassware is oven-dried and reagents are anhydrous.

References
  • Knox, R. J., et al. (1988). "The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)—II. A comparison of an Escherichia coli nitroreductase and Walker DT diaphorase."[2][3] Biochemical Pharmacology, 37(24), 4671-4677.

  • Khan, T. H., et al. (2000). "Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure." Molecules, 5(12), 1400.

  • Organic Syntheses. "3,5-Dinitrobenzoic acid and derivatives." Org.[4][5] Synth. Coll. Vol. 3, p.334. (Provides foundational protocols for dinitro-benzoic acid activation).

  • Helsby, N. A., et al. (2004). "Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2."[6] Molecular Pharmacology, 66(6), 1681-1691.

Sources

Application Note: Nucleophilic Aromatic Substitution on 5-Chloro-2,4-dinitrobenzoic Acid

[1][2]

Introduction & Substrate Analysis

This compound (CAS: 136833-36-8) is a highly activated scaffold used in the synthesis of prodrugs (e.g., nitroreductase-activated mustards), dyes, and liquid crystalline materials. Its reactivity is governed by the interplay between the leaving group and the electronic environment of the benzene ring.[1]

Electronic Architecture

The reactivity of the C5-Chlorine atom is dictated by its position relative to the electron-withdrawing groups (EWGs):

  • C5-Chlorine (Leaving Group): The site of nucleophilic attack.

  • C2-Nitro & C4-Nitro: These groups are located para (1,4-relationship) and ortho (1,2-relationship) to the chlorine, respectively. This specific arrangement maximizes the mesomeric stabilization of the anionic intermediate (Meisenheimer complex), reducing the activation energy for

    
    .
    
  • C1-Carboxyl (-COOH): Located meta to the chlorine. While its resonance contribution to C5 is negligible, its inductive effect and acid-base behavior are critical process parameters. In basic conditions, it exists as a carboxylate (

    
    ), which is less electron-withdrawing than the neutral acid, potentially modulating reactivity.
    

Mechanistic Insight

The reaction proceeds via the classical Addition-Elimination (


)


Reaction Pathway[2][3][4][5][6][7][8]
  • Activation/Neutralization: The acidic proton (

    
    ) is removed by the nucleophile (if basic) or an auxiliary base, forming the 5-chloro-2,4-dinitrobenzoate anion.
    
  • Nucleophilic Attack (Rate Determining Step): The nucleophile attacks C5, breaking the aromaticity and forming a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the oxygen atoms of the ortho- and para-nitro groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

  • Product Formation: The resulting 5-substituted-2,4-dinitrobenzoate is re-acidified during workup to yield the final benzoic acid derivative.

Visualization: Reaction Mechanism

The following diagram illustrates the electron flow and intermediate stabilization.

SNAr_MechanismFigure 1: Stepwise mechanism of SNAr on this compound.Substrate5-Chloro-2,4-dinitrobenzoic acidIntermediateMeisenheimerComplex(Resonance Stabilized)Substrate->IntermediateNucleophilic Attack(Rate Limiting)BaseBase/NucleophileBase->Intermediate + Product_SaltProduct(Carboxylate Salt)Intermediate->Product_SaltElimination of Cl-Final_Product5-Substituted-2,4-dinitrobenzoic acidProduct_Salt->Final_ProductAcidic Workup(H+)

Experimental Protocol: Amination

This protocol describes the synthesis of 5-amino-substituted-2,4-dinitrobenzoic acid derivatives. This method is adaptable for primary/secondary amines and hydrazine.

Reagents & Equipment[4][7][9]
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary Amine (e.g.,

    
    ) (2.5 equiv).
    
    • Note: 1.0 equiv neutralizes the carboxylic acid; 1.0 equiv performs the substitution; 0.5 equiv ensures completion. Alternatively, use 1.1 equiv Amine + 2.0 equiv

      
      .
      
  • Solvent: Ethanol/Water (1:1) or DMF (for low solubility amines).

  • Reagent: Conc. HCl (for workup).

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol, 2.46 g) in Ethanol (20 mL).

    • Observation: The solution will be pale yellow.

  • Neutralization & Addition:

    • Add Water (10 mL).

    • Slowly add the Amine (25 mmol) dropwise.

    • Caution: Exothermic reaction. The color may deepen to orange/red due to the formation of the charge-transfer complex or deprotonation.

  • Reaction:

    • Heat the mixture to Reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (mobile phase: MeOH/DCM 1:9 + 1% AcOH) or HPLC. The starting material (

      
      ) should disappear, and a more polar product spot should appear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent (remove ethanol) under reduced pressure if necessary.

    • Pour the residue into Ice Water (50 mL).

    • Acidify with Conc. HCl to pH ~1-2.

    • Result: The product will precipitate as a solid (often yellow/orange).[2]

  • Purification:

    • Filter the solid using a Buchner funnel.[3]

    • Wash with cold water (

      
       mL) to remove amine salts and inorganic chlorides.
      
    • Recrystallize from Ethanol/Water or Toluene if necessary.

    • Dry in a vacuum oven at 50°C.

Workflow Diagram

Protocol_WorkflowFigure 2: Experimental workflow for amination of this compound.StartStart:Dissolve Substrate(EtOH)Add_BaseAdd Amine (2.5 eq)(Exothermic)Start->Add_BaseRefluxReflux 2-4 Hours(78°C)Add_Base->RefluxCheckCheck TLC/HPLC(Complete?)Reflux->CheckCheck->RefluxNo (Extend Time)QuenchPour into Ice WaterAcidify to pH 1Check->QuenchYesFilterFilter & Wash(Cold H2O)Quench->FilterDryDry & RecrystallizeFilter->Dry

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Stoichiometry ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.2 equiv Base
The first equivalent is consumed by the -COOH group. Insufficient base leads to incomplete conversion.
Temperature 60°C – RefluxActivation energy is lowered by nitro groups, but heat ensures solubility and rate. Avoid >100°C to prevent decarboxylation.
pH Control Basic (Rxn)

Acidic (Workup)
Reaction requires nucleophilic amine (free base). Isolation requires protonation of the carboxylate to precipitate the product.
Solvent Protic (EtOH/H2O)Stabilizes the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction.

Troubleshooting Guide:

  • Low Yield: Ensure the reaction mixture was acidified to pH < 2. The product is an amino acid derivative and may be zwitterionic; strictly acidic pH ensures it exists as the carboxylic acid form (less soluble in water).

  • Oiling Out: If the product oils out upon acidification, extract with Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Impurity Profile: If hydrolysis (replacement by -OH) competes with amination, ensure the amine is in excess and minimize water content in the solvent, or use anhydrous EtOH.

References

  • BenchChem. this compound Structure and Reactivity. Retrieved from

  • Organic Syntheses. Preparation of 3,5-Dinitrobenzoic Acid (Analogous Nitration/Workup). Org.[4][5] Synth. 1922, 2,[2] 23. Retrieved from

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution Mechanisms. PubChem Compound Summary. Retrieved from

  • ResearchGate. Synthesis and Detonation Properties of Amino-dinitrobenzene derivatives. Retrieved from

Troubleshooting & Optimization

strategies to improve the yield of 5-Chloro-2,4-dinitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-CL-DNBA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting for 5-Chloro-2,4-dinitrobenzoic Acid[1][2]

Executive Summary & Reaction Logic

Welcome to the technical support hub. You are likely encountering yield ceilings in the 40–50% range or struggling with "oiling out" during the synthesis of This compound (5-Cl-2,4-DNBA).[1][2]

To optimize this, we must understand the substrate: 3-chlorobenzoic acid .[1][2] The synthesis relies on a "Push-Pull" directing effect mechanism.[1][2] The carboxyl group (-COOH) is a meta-director (deactivator), while the chlorine atom (-Cl) is an ortho/para-director (weak deactivator).[1][2]

  • Target: this compound.[1][2][3][4][5]

  • Starting Material: 3-chlorobenzoic acid (m-chlorobenzoic acid).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (Dinitration).[2][6]

    • First Nitro Group: Enters preferentially at Position 6 (Para to Cl, Ortho to COOH) or Position 4 (Ortho to Cl, Meta to COOH).[1][2]

    • Second Nitro Group: Forces into the remaining open activated slot to complete the 2,4-dinitro pattern (relative to COOH).[1][2]

Reaction Pathway Visualization

The following diagram illustrates the directing effects and the critical intermediate pathway.[1][2][7]

ReactionPathway Start 3-Chlorobenzoic Acid (Starting Material) Mono1 Intermediate A: 3-Chloro-6-nitrobenzoic acid Start->Mono1 Nitration 1 (Exothermic, <80°C) Mono2 Intermediate B: 3-Chloro-4-nitrobenzoic acid Start->Mono2 Minor Path MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Start Target TARGET: This compound (aka 3-Chloro-4,6-dinitrobenzoic acid) Mono1->Target Nitration 2 (Forcing, >130°C) Byproducts Byproducts: Oxidative degradation Isomeric impurities Mono1->Byproducts Overheating (>150°C) Mono2->Target Nitration 2

Figure 1: Reaction pathway showing the stepwise nitration required to achieve the target molecule.[1][2] Note that the numbering changes based on IUPAC priority, but the atom positions remain constant.

Technical Support: Troubleshooting & Optimization

This section addresses specific failure points reported by users.

Issue 1: Low Yield (<50%) & Incomplete Reaction

User Report: "I am getting a mix of starting material and mono-nitro intermediates. The melting point is broad and low."[1][2]

Root Cause: The second nitration is energetically difficult because the ring is already deactivated by the first nitro group and the carboxyl group.[1][2] Standard reflux temperatures are often insufficient.[2]

Corrective Protocol:

  • Acid Strength: Ensure you are using Fuming Nitric Acid (90%+) rather than concentrated (68-70%).[2] The water content in 70% HNO₃ quenches the nitronium ion (

    
    ) formation needed for the second substitution.[1][2]
    
  • The "Oleum Boost": Use 20% Oleum (Fuming Sulfuric Acid) instead of standard conc.[1][2]

    
     as the solvent.[1][2][8] This acts as a water scavenger, keeping the equilibrium shifted toward 
    
    
    
    generation.[1][2]
  • Temperature Ramping:

    • Stage 1 (Mono-nitration):[1][2] Hold at 70–80°C for 1 hour.

    • Stage 2 (Di-nitration):[1][2] You must ramp to 135–145°C and hold for 3–4 hours.[1][2][9] Caution: Do not exceed 150°C to avoid decarboxylation.[1][2]

Issue 2: "Oiling Out" During Workup

User Report: "When I pour the reaction mixture into ice, I get a sticky yellow oil/tar instead of crystals."

Root Cause: This is caused by trapped nitric acid and isomeric impurities (mono-nitro species) lowering the melting point of the mixture below room temperature.[1][2]

Corrective Protocol:

  • Controlled Quench: Do not dump the acid into ice. Slowly pour the reaction mixture into crushed ice with vigorous mechanical stirring . The agitation prevents the formation of large oil droplets.[1][2]

  • Seeding: If oil forms, scratch the glass side of the beaker or add a seed crystal of pure 5-Cl-2,4-DNBA.[1][2]

  • Decantation: If the oil persists, decant the aqueous supernatant (which contains mostly acid) and wash the oil with cold water.[1][2] As the acid washes away, the oil often solidifies.[1][2]

Issue 3: Product Purity & Isomer Contamination

User Report: "HPLC shows 85% purity. Recrystallization from water isn't working well."[1][2]

Root Cause: 5-Cl-2,4-DNBA has low water solubility, but so do its impurities.[1][2] Water is a poor discriminator here.

Corrective Protocol: Use a Toluene/Acetone or 50% Ethanol recrystallization system.[1][2]

  • Toluene: Excellent for removing non-polar tarry byproducts.[1][2]

  • 50% Ethanol:[1][2][9] The standard for nitro-benzoic acids.[1][2] Dissolve hot, cool slowly to 4°C.

Optimized Experimental Protocol

Safety Warning: This reaction involves Fuming Nitric Acid and Oleum.[1][2] It generates NOx fumes (brown gas).[2] Perform strictly in a fume hood.

Reagents
ReagentSpecificationRole
3-Chlorobenzoic Acid>99% PuritySubstrate
Sulfuric Acid98% Conc. or 20% OleumSolvent & Catalyst
Nitric AcidFuming (>90%)Nitrating Agent
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Place in an oil bath (initially cool).

  • Dissolution: Add 3-Chlorobenzoic acid (1.0 eq) to Sulfuric Acid (5.0 vol) . Stir until dissolved or finely suspended.

  • First Addition (Exotherm Control):

    • Cool mixture to 20°C.

    • Add Fuming Nitric Acid (1.5 eq) dropwise.[1][2]

    • Critical: Keep internal temp < 40°C during addition.[1][2]

  • Ramp 1 (Mono-nitration):

    • Heat slowly to 80°C . Hold for 1 hour. Brown fumes may evolve.[2][9]

  • Second Addition (Forcing Conditions):

    • Add a second portion of Fuming Nitric Acid (1.5 eq) .[1][2][9]

    • Note: Total HNO₃ is now 3.0 eq (excess).[2]

  • Ramp 2 (Di-nitration):

    • Heat oil bath to 140°C (Internal temp ~135°C).

    • Reflux for 3 hours .[1][2][9]

  • Workup:

    • Cool to room temperature.[1][2][9]

    • Pour onto 10 parts crushed ice with vigorous stirring.

    • Filter the yellow precipitate.[1][2]

    • Wash with cold water until filtrate pH > 4 (removes trapped acid).[2]

  • Purification: Recrystallize from 50% Ethanol/Water.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific yield loss.

TroubleshootingLogic Problem Start: Identify Problem Q1 Is the product solid or oil? Problem->Q1 Q2 Is Yield < 50%? Q1->Q2 Solid ResultOil Issue: Oiling Out Q1->ResultOil Oil ResultLowYield Issue: Incomplete Reaction Q2->ResultLowYield Yes FixOil Fix: Vigorous stirring on ice quench. Wash oil with cold water to remove acid. ResultOil->FixOil FixYield Fix: Increase Temp to 135°C. Use Fuming HNO3 + Oleum. ResultLowYield->FixYield

Figure 2: Troubleshooting logic tree for common synthesis failures.

References

  • Organic Syntheses. (1948).[2] 3,5-Dinitrobenzoic acid.[1][2][10][11][12] Org. Syn. Coll. Vol. 3, p.337.[1][2] (Standard procedure for dinitration of benzoic acid derivatives). Link[2]

  • Thermo Scientific Chemicals. (2024).[2] this compound, 98% Product Specifications. Fisher Scientific.[2] (Physical property verification). Link[2]

  • Veretennikov, E. A., et al. (2001).[1][2][13] Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Russian Journal of Applied Chemistry. (Background on nitration kinetics of chloro-aromatics). Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 3727860, this compound. (Structure and IUPAC confirmation).[2][14] Link[2]

Sources

troubleshooting peak tailing in HPLC analysis of 5-Chloro-2,4-dinitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC Analysis of 5-Chloro-2,4-dinitrobenzoic Acid (CDNB) & Derivatives

Role: Senior Application Scientist Status: Active Context: CDNB is a classic substrate for Glutathione S-Transferase (GST) assays.[1] In drug development, "derivatives" almost exclusively refer to the Glutathione-Dinitrophenyl (GS-DNB) conjugate .[1] This guide addresses the separation of the highly acidic substrate (CDNB) and its amphiphilic, zwitterionic product (GS-DNB).

Module 1: The Chemistry of the Problem
Q1: I am seeing severe tailing on my product peak (GS-DNB), but the substrate (CDNB) looks relatively sharp. What is the root cause?

Diagnosis: You are fighting a war on two fronts: Ionization State Mismatch and Secondary Silanol Interactions .

  • The Substrate (CDNB): This is a strong acid. The two nitro groups are electron-withdrawing, dropping the pKa of the benzoic acid moiety to approximately 1.43 [1]. At a standard HPLC pH of 3.0–4.0, CDNB is fully ionized (

    
    ).[1] While ionized species usually elute faster, they don't tail significantly on modern C18 columns unless metal impurities are present (nitro groups can chelate metals).[1]
    
  • The Derivative (GS-DNB): This is a zwitterion .[1] It contains the acidic DNB tail and the glutathione backbone (containing amine and carboxylic acid groups).

    • The Mechanism: The free amine groups on the glutathione backbone are protonated at acidic pH (

      
      ). These positive charges interact electrostatically with residual ionized silanols (
      
      
      
      )
      on the silica surface.[1] This "cation-exchange" secondary mechanism drags the peak, causing the tailing you observe.

The Fix: You must suppress the silanol ionization or shield the amine interaction.

Module 2: Mobile Phase Strategy
Q2: I am using 0.1% Formic Acid. Why is this insufficient for peak symmetry?

Technical Insight: Formic acid is a weak organic acid (


). In 0.1% concentration, the pH is often ~2.7. This is not low enough for this specific application.
  • Issue 1: At pH 2.7, up to 50% of the silanols on older Type-A silica can still be ionized.[1]

  • Issue 2: Formic acid does not provide "Ion Pairing" capabilities.[1]

Recommendation: Switch to Trifluoroacetic Acid (TFA) or a Phosphate Buffer .

ParameterFormic Acid (0.1%)TFA (0.05% - 0.1%)Phosphate Buffer (25mM, pH 2.[1]0)
pH ~2.7~2.02.0 (Stable)
Ion Pairing NoYes (Strong)No
Silanol Suppression LowHighHigh (via ionic strength)
MS Compatibility ExcellentPoor (Signal suppression)Incompatible

Protocol A: The "Gold Standard" for UV Detection

  • Aqueous (A): 25 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.0 with Phosphoric Acid (
    
    
    
    ).
    • Why: High ionic strength masks electrostatic interactions; low pH suppresses silanols.[1]

  • Organic (B): Acetonitrile (ACN).[1]

  • Gradient: 5% B to 60% B.

Protocol B: The "MS-Friendly" Compromise

  • Aqueous (A): 0.1% TFA in Water.[1]

    • Why: TFA acts as an ion-pairing agent, neutralizing the positive charge on the glutathione amine, effectively "capping" it so it slides through the column without sticking.

  • Organic (B): 0.1% TFA in Acetonitrile.

Module 3: Column Selection & Hardware
Q3: Does the specific type of C18 column matter for CDNB derivatives?

Answer: Absolutely. Using a non-endcapped or "generic" C18 column is the primary hardware cause of tailing for nitro-aromatics and peptides.

Selection Criteria:

  • Base Deactivation: You must use "Type B" high-purity silica.[1] Trace metals (Fe, Al) in Type A silica will chelate the nitro groups of CDNB, causing broad peaks [2].

  • End-Capping: Choose a column with "TMS end-capping" or "Polar Embedding."[1]

    • Polar Embedded Groups: These shield the silica surface from the analyte and improve wettability, which is crucial for the polar glutathione conjugate.

Recommended Phases:

  • Primary: C18 with polar embedding (e.g., amide-linkage).[1]

  • Secondary: Phenyl-Hexyl (The pi-pi interaction with the nitro-aromatic ring often provides superior selectivity over C18 for CDNB isomers).[1]

Module 4: Visualization of the Troubleshooting Logic

The following logic tree guides you through the diagnosis process based on which peak is failing.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckWhich Which peak is tailing? Start->CheckWhich Substrate Substrate (CDNB) Only CheckWhich->Substrate CDNB Product Derivative (GS-DNB) Only CheckWhich->Product Conjugate Both Both Peaks CheckWhich->Both All SubstrateNode Cause: Metal Chelation or Mass Overload Substrate->SubstrateNode ProductNode Cause: Amine-Silanol Interaction (Zwitterion Effect) Product->ProductNode BothNode Cause: System Dead Volume or pH > pKa Both->BothNode SubstrateAction Action: Check Column Purity (Type B Silica) or Dilute Sample SubstrateNode->SubstrateAction ProductAction Action: Add 0.1% TFA (Ion Pair) or Increase Buffer Molarity ProductNode->ProductAction BothAction Action: Check Connections & Lower pH to < 2.0 BothNode->BothAction

Figure 1: Decision matrix for isolating the source of peak asymmetry in CDNB/GS-DNB analysis.

Module 5: System & Sample Factors
Q4: I see a "Ghost Peak" or rising baseline that tails into my analyte. What is this?

Answer: This is likely Non-Enzymatic Conjugation . CDNB is highly reactive.[1] If your autosampler is not cooled (


), CDNB will spontaneously react with free glutathione or other nucleophiles in your buffer/matrix while waiting for injection [3].[1]

The Fix:

  • Quench the Reaction: Acidify your sample immediately after the incubation period (add 10% TCA or 1M HCl) to stop the enzymatic reaction and stabilize the analytes.

  • Temperature Control: Keep autosampler at

    
    .
    
Q5: My USP Tailing Factor is still > 1.5. What about "Extra-Column" effects?

Answer: Because CDNB derivatives are often early-eluting (polar), they are highly susceptible to Dead Volume .[1]

  • Check: Tubing diameter. If you are using 0.010" ID tubing (Green) with a standard HPLC, switch to 0.005" ID (Red) for the path from Column -> Detector.[1]

  • Check: Detector Response Time. Set to 0.1s or faster to prevent electronic peak broadening.

Summary of Critical Parameters
VariableRecommendationScientific Rationale
Mobile Phase pH < 2.5 Suppress silanol ionization; keep CDNB fully protonated (pKa ~1.43).
Buffer Additive TFA or Phosphate Ion pairing for the peptide moiety; high ionic strength for shielding.
Stationary Phase Polar-Embedded C18 Prevents pore dewetting; shields silanols from amine interaction.[1]
Sample Matrix Acidified Prevents spontaneous non-enzymatic reaction in the vial.
References
  • Chrom Tech, Inc. (2025).[1][2] What Causes Peak Tailing in HPLC? Silanol and Metal Interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-2,4-dinitrobenzoic Acid Handling & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Intelligence & Identification

Before initiating any workflow, verify the identity of your material. Isomers of chlorodinitrobenzoic acid possess significantly different reactivity profiles.

Compound: 5-Chloro-2,4-dinitrobenzoic acid Chemical Structure Analysis: This molecule features a benzene ring substituted with a carboxylic acid (C1), two nitro groups (C2, C4), and a chlorine atom (C5).[1]

  • Key Reactivity Insight: The chlorine atom at position 5 is located ortho to the C4-nitro group and para to the C2-nitro group. This specific arrangement creates a "push-pull" electronic environment that makes the chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .

PropertySpecificationNotes
CAS Registry 19128-48-4 (Verify vs. CoA)Note: Often confused with 4-chloro-3,5-dinitro isomer (CAS 118-97-8).
Molecular Formula C₇H₃ClN₂O₆
Molecular Weight 246.56 g/mol
Appearance Pale yellow to yellow crystalline powderDarkening indicates degradation.[2]
Melting Point 180–183 °CSharp melting point indicates high purity.
Solubility Soluble in MeOH, EtOH, Acetone, DMSO.Poorly soluble in water.
Acidity (pKa) ~1.5 - 2.0 (Predicted)Stronger acid than benzoic acid due to EWGs.

Critical Safety & Handling Protocols

The "SNAr" Hazard Mechanism

Why this matters: Unlike standard benzoic acid derivatives, this compound is not just an acid; it is an electrophile.

  • The Risk: The electron-withdrawing nitro groups activate the chlorine. Contact with nucleophiles (amines, hydroxides, thiols) will displace the chlorine, potentially releasing HCl or forming unexpected adducts.

  • Skin Hazard: Upon contact with skin proteins (which contain nucleophilic amino acids), this compound can covalently bind to tissue, leading to severe sensitization and "dinitro" staining (yellowing of skin).

Handling Directives
  • Containment: Handle strictly within a certified chemical fume hood. Inhalation of dust can cause respiratory sensitization.

  • Tools: Use glass or PTFE (Teflon) spatulas.

    • Reasoning: Metal spatulas can introduce trace metal ions. While not a primary explosive, nitro-aromatic salts (formed with metals) can be shock-sensitive.

  • PPE Layering:

    • Nitrile gloves (Double gloving recommended).

    • Lab coat with tight cuffs.

    • Safety goggles (Face shield if handling >10g).

Long-Term Storage Architecture

The stability of this compound relies on preventing the hydrolysis of the C-Cl bond. Moisture is the primary degradation vector.

Storage Decision Logic (DOT Visualization)

StorageProtocol Start Received Material CheckSeal Check Seal Integrity Start->CheckSeal Environment Select Environment CheckSeal->Environment Temp Temperature Control (2°C to 8°C) Environment->Temp Humidity Humidity Control (Desiccator Required) Environment->Humidity Light Light Protection (Amber Glass/Foil) Environment->Light Retards Thermal Decomposition Retards Thermal Decomposition Temp->Retards Thermal Decomposition Prevents Hydrolysis (Cl -> OH) Prevents Hydrolysis (Cl -> OH) Humidity->Prevents Hydrolysis (Cl -> OH) Prevents Nitro-Photolysis Prevents Nitro-Photolysis Light->Prevents Nitro-Photolysis

Caption: Storage workflow emphasizing the three critical vectors: Temperature, Humidity, and Light protection.[2][3][4][5][6]

Detailed Storage Specs
  • Vessel: Amber glass vials with PTFE-lined caps. Do not use metal containers.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the bottle is opened frequently.

  • Desiccation: The vial must be kept inside a secondary container (desiccator) with active desiccant (e.g., Silica Gel or Drierite).

    • Mechanism:[5][7][8] Water vapor in the air can slowly attack the activated C-Cl bond, converting the material to 5-hydroxy-2,4-dinitrobenzoic acid and releasing HCl gas inside the vial.

Troubleshooting & Diagnostics (FAQ)

Q1: The material has turned from pale yellow to deep orange/brown. Is it still usable?

Diagnosis: Likely Photodegradation or Hydrolysis .

  • The Science: Nitro compounds are photosensitive. UV light causes radical formation and coupling, leading to azo-linkages which are deeply colored. Alternatively, hydrolysis yields the phenolic derivative, which oxidizes easily.

  • Action:

    • Perform a Melting Point test. If the MP has dropped >2°C below the reference (180°C), the material is compromised.

    • Run a TLC (Thin Layer Chromatography) in 5% MeOH/DCM. A baseline spot or trailing indicates degradation.

  • Resolution: Recrystallization may be attempted from Ethanol/Water, but for sensitive GMP applications, discard and replace.

Q2: I am trying to dissolve the compound in water for a biological assay, but it won't dissolve. Can I add NaOH?

Diagnosis: Solubility vs. Stability Conflict.

  • The Science: While adding NaOH forms the sodium salt (benzoate) and increases solubility, the hydroxide ion (OH⁻) is a strong nucleophile.

  • The Risk: In basic aqueous solution, OH⁻ will attack the C5 position, displacing the Chlorine (SNAr reaction) and forming 5-hydroxy-2,4-dinitrobenzoic acid. This changes your drug molecule entirely.

  • Solution: Dissolve the compound in DMSO (Dimethyl Sulfoxide) first to create a stock solution, then dilute into the aqueous buffer immediately before use. Keep the final pH neutral or slightly acidic (pH 6-7) to minimize hydrolysis.

Q3: Why did my SNAr coupling reaction yield low product?

Diagnosis: Competitive Hydrolysis.

  • Scenario: You reacted the acid with an amine, but got poor yield.

  • Root Cause: If your solvent (e.g., DMF or THF) was "wet" (contained water), the water competed with your amine nucleophile for the activated chlorine.

  • Corrective Action: Dry your solvents over molecular sieves (3Å or 4Å) before the reaction. Use an excess of the amine nucleophile to statistically favor the desired substitution.

Q4: There is a pressure buildup in the storage bottle.

Diagnosis: Active Decomposition.

  • The Science: If moisture entered the bottle, hydrolysis releases HCl gas .

  • Immediate Action:

    • Do not shake the bottle.

    • Vent the bottle inside a fume hood while wearing full PPE.

    • Test the fumes with damp pH paper (turns red = HCl).

    • Dispose of the material as it is chemically compromised.

Experimental Workflow: Purity Verification

Before using stored material in critical synthesis, validate its integrity.

PurityCheck Sample Take 10mg Sample Visual Visual Inspection (Yellow Powder) Sample->Visual MP Melting Point (Target: 180-183°C) Visual->MP TLC TLC Analysis (DCM:MeOH 95:5) MP->TLC Single Spot: PASS Single Spot: PASS TLC->Single Spot: PASS Multi-spot/Streak: FAIL Multi-spot/Streak: FAIL TLC->Multi-spot/Streak: FAIL

Caption: Rapid quality control workflow to validate reagent integrity prior to synthesis.

Disposal & Decontamination

Neutralization Protocol:

  • Do not dispose of down the drain. This compound is toxic to aquatic life.[9]

  • Chemical Deactivation:

    • Dissolve waste in a combustible solvent (Acetone).

    • Add a dilute solution of aqueous ammonia (forms the ammonium salt and potentially displaces the Cl with NH₂, which is less toxic/reactive than the precursor).

    • Transfer to a labeled "Halogenated Organic Waste" container.

  • Spill Cleanup:

    • Cover with solid sodium bicarbonate (NaHCO₃) to neutralize acidity.

    • Sweep up (avoid dust generation) and place in a waste container.

    • Wash the surface with water and soap; the yellow stain indicates residual nitro compounds.

References

  • Thermo Scientific Chemicals. (2024).[9][10] this compound, 98% Safety Data Sheet. Thermo Fisher Scientific.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775670, this compound. PubChem.

  • Sigma-Aldrich. (2024). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Merck KGaA.

  • ChemicalBook. (2025). 4-Chloro-3,5-dinitrobenzoic acid Properties (Isomer Comparison).

Sources

challenges and solutions for the scale-up synthesis of 5-Chloro-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Scale-Up Protocols, Safety, and Yield Optimization[1][2]

Introduction: The Scale-Up Landscape

You are likely accessing this guide because your bench-scale synthesis of This compound (5-CDNBA) is failing to translate to the pilot reactor. This molecule is a critical intermediate for fluoroquinolone antibiotics and agrochemicals, but its synthesis is notoriously unforgiving.[2]

The transition from gram to kilogram scale introduces three primary failure modes:

  • Thermal Runaway: The introduction of the second nitro group is kinetically sluggish, tempting operators to raise temperatures, which risks triggering a secondary decomposition event.[1][2]

  • Regioselectivity Drift: The meta-directing carboxyl group competes with the ortho/para-directing chlorine, leading to difficult-to-separate isomer mixtures (e.g., 3-chloro-2,6-dinitro isomers).[1][2]

  • Mass Transfer Limitations: The product often crashes out as a dense sludge in spent acid, fouling impellers and trapping impurities.[2]

This guide is structured as a dynamic troubleshooting desk. Locate your specific issue below.

Module 1: Reaction Thermodynamics & Safety (The "Heat" Issue)

User Ticket #1024: "We are seeing unexpected temperature spikes during the second nitration step. The cooling jacket is maxed out. Should we slow the addition?"

Scientist Response: You are encountering the classic "Thermal Accumulation" trap. In the dinitration of 3-chlorobenzoic acid, the first nitration is fast and exothermic.[1] The second nitration is slower (due to ring deactivation) but requires higher temperatures. If you add the nitrating agent too fast at a low temperature where the reaction rate is slow, unreacted nitric acid accumulates.[2] When you eventually heat the reactor to drive the second substitution, that accumulated acid reacts all at once—a runaway scenario.[1][2]

The Protocol (Self-Validating System): Do not rely solely on jacket temperature (


). You must monitor the difference between Process Temperature (

) and Jacket Temperature (

).
  • Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Adiabatic Temperature Rise):  Before scaling, determine the potential temp rise if cooling fails. For dinitration, this often exceeds 100°C.
    
  • Dosing Control: Use Reaction Calorimetry (RC1) data to limit the dosing rate (

    
    ) such that it never exceeds the cooling capacity (
    
    
    
    ).
    • Rule of Thumb:

      
      .
      
  • The "Digestion" Step: Instead of one continuous ramp, implement a "step-and-hold" protocol.

Recommended Temperature Profile:

Phase Action Target Temp Critical Parameter

| Phase 1 | Addition of HNO3/H2SO4 to substrate | 30-40°C | Maintain


 |
| Phase 2  | First Nitration Hold | 50°C | Hold until HPLC shows <1% SM |
| Phase 3  | Ramp to Second Nitration | 0.5°C/min to 115°C | Monitor off-gas (

) | | Phase 4 | Second Nitration Cook | 115-120°C | DANGER ZONE: Watch for rapid

rise |

Safety Note: Ensure your reactor has an emergency dump quench (e.g., gravity-fed ice water tank) calculated to absorb the total enthalpy of the reaction mass.[1]

Module 2: Regioselectivity & Yield (The "Chemistry" Issue)

User Ticket #1025: "Our HPLC shows a 60:40 mixture of the target 5-chloro-2,4-dinitro isomer vs. the 3-chloro-2,6-dinitro byproduct. How do we shift this?"

Scientist Response: The regioselectivity is dictated by the battle between the carboxyl group (meta-director) and the chlorine (ortho/para-director).[1][3]

  • 3-Chlorobenzoic Acid: Cl is at position 3.[1] COOH is at 1.

  • Target: Nitro at 2, 4. (Para to Cl, Ortho to Cl).

  • Impurity: Nitro at 6 (Ortho to Cl, Ortho to COOH).[1][2]

The 6-position is sterically crowded but electronically activated by the Chlorine.[1] To favor the 2,4-pattern (Target), you need to manipulate the acid strength .[1][2]

Troubleshooting Protocol:

  • Switch to Oleum (20-65% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Standard 98% 
    
    
    
    is often insufficient to maintain the concentration of the nitronium ion (
    
    
    ) as water is generated. Water acts as a base, killing the active electrophile.
  • Dehydrating Agents: The use of Oleum acts as a "chemical sponge" for the water produced, keeping the acidity function (

    
    ) extremely high. This favors the kinetic product (often the 2,4-isomer) over the thermodynamic sink.[1]
    
  • Alternative Route (If yield < 50%): If direct nitration continues to fail, switch to the Oxidation Route .

    • Step 1: Nitration of 3-chlorotoluene (Easier, better selectivity for 4,6-dinitro-3-chlorotoluene).[1][2]

    • Step 2: Oxidation of the methyl group to carboxyl using Nitric Acid or

      
       (though 
      
      
      
      generates solid waste).

Workflow Visualization (Direct Nitration vs. Oxidation Route):

SynthesisRoutes Start_Acid 3-Chlorobenzoic Acid (Starting Material A) Inter_Acid Mixture of Isomers (High Separation Cost) Start_Acid->Inter_Acid Nitration (Oleum/HNO3) High Exotherm Start_Tol 3-Chlorotoluene (Starting Material B) Inter_Tol 5-Chloro-2,4-dinitrotoluene (High Selectivity) Start_Tol->Inter_Tol Nitration (Kinetic Control) Target This compound (Target) Inter_Acid->Target Fractional Crystallization (Loss of Yield) Inter_Tol->Target Oxidation (HNO3 or KMnO4)

Caption: Comparison of Direct Nitration (Red path, lower selectivity) vs. Toluene Oxidation (Green path, higher selectivity).

Module 3: Work-up & Purification (The "Purity" Issue)

User Ticket #1026: "The product is precipitating as a sticky yellow tar during the water quench. Filtration is taking 12+ hours."[1]

Scientist Response: "Tarring" usually indicates the presence of polynitro-phenolic impurities (formed by oxidation/hydroxylation side reactions) or trapped sulfuric acid.[1]

The "Controlled Quench" Solution: Do not pour the reaction mass into water. Pour water into the reaction mass? absolutely NOT. The standard protocol is "Drowning": Pouring the reaction mass into ice water. However, for sticky products, this shocks the crystals into an amorphous state.[1][2]

Optimized Crystallization Protocol:

  • Reverse Quench: Slowly add the reaction mass into a stirred vessel containing 15% Sulfuric Acid (not pure water) at 0-5°C. The presence of some acid in the quench phase promotes better crystal habit formation compared to pure water.[1]

  • Seeding: Add 1% pure seed crystals to the quench tank before addition. This provides a template for growth, preventing oiling out.[2]

  • Solvent Wash:

    • Filter the crude cake.[4]

    • Do not wash with pure water immediately. The pH shock can cause hydrolysis or trap salts.

    • Wash with 10% HCl first (to displace sulfate), then water.[1][2]

  • Recrystallization:

    • Solvent:Methanol/Water (80:20) or Toluene (if drying is easy).[1]

    • Note: Toluene is excellent for removing the 6-nitro isomer, which is more soluble in aromatics than the 2,4-dinitro target.[1][2]

Module 4: Analytical Troubleshooting

User Ticket #1027: "How do we distinguish the isomers on NMR? They look identical."

Scientist Response: The symmetry of the protons is key.

  • Target (5-Chloro-2,4-dinitro): Protons are at positions 3 and 6.[1][2] They are para to each other.

    • Coupling: Para-coupling is very small (

      
      ). You will see two singlets (or very tight doublets).
      
  • Impurity (3-Chloro-2,6-dinitro): Protons are at positions 4 and 5.[1][2] They are ortho to each other.

    • Coupling: Ortho-coupling is strong (

      
      ).[1] You will see two distinct doublets (roofing effect).
      

Data Table: Isomer Identification | Isomer | H1 Chemical Shift (approx) | H2 Chemical Shift (approx) | Coupling Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) | Appearance |
| :--- | :--- | :--- | :--- | :--- |
| 5-Cl-2,4-dinitro  | 8.6 ppm (H-3) | 8.1 ppm (H-6) | < 1 Hz | Two Singlets |
| 3-Cl-2,6-dinitro  | 8.3 ppm (H-4) | 7.9 ppm (H-5) | 8.5 Hz | Two Doublets |[1]

References

  • Organic Syntheses , Coll.[2] Vol. 2, p. 53 (1943); Vol. 13, p. 72 (1933).[1][2] 3,5-Dinitrobenzoic acid.[1][2][3][5][6] (Standard protocol for dinitration of benzoic acids).

  • Google Patents , CN103922941A.[2] Method for synthesizing 2,4-dinitrobenzoic acid. (Describes the bibenzyl/toluene oxidation route).

  • Google Patents , CN101544568A.[2] Dinitrochlorobenzene synthesis method and microreactor. (Process intensification for nitration).

  • Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Authoritative text on nitration runaway risks).

  • BenchChem . This compound Structure and Properties. [2]

Disclaimer: This guide is for informational purposes for qualified chemists. Nitration reactions involve explosion hazards. Always perform a rigorous Process Safety Review (PSR) before scale-up.

Sources

methods for removing unreacted starting material from 5-Chloro-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling the purification of 5-Chloro-2,4-dinitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from their crude product. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal results in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial queries regarding the purification of your target compound.

Q1: What are the most likely unreacted starting materials I need to remove?

A: The identity of your starting material impurity depends entirely on your synthetic route. The two most common pathways to this compound are:

  • Oxidation of 5-chloro-2,4-dinitrotoluene: In this case, your primary impurity will be the unreacted 5-chloro-2,4-dinitrotoluene . This is a neutral compound, a critical fact for purification.

  • Nitration of a chlorobenzoic acid precursor: If you start with a compound like 4-chloro-3-nitrobenzoic acid or 2-chloro-4-nitrobenzoic acid, your main impurities will be unreacted starting material or other nitrated isomers. These are acidic compounds, similar to your product, which presents a different purification challenge.

Understanding your synthesis is the first and most crucial step in designing an effective purification strategy.

Q2: How can I get a quick and reliable assessment of my crude product's purity?

A: Before committing to a large-scale purification, a quick purity assessment is essential.

  • Thin-Layer Chromatography (TLC): TLC is your fastest and most effective initial tool. Spot your crude material alongside your starting material on a silica gel plate. A typical mobile phase (eluent) to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (1%) to ensure sharp spots for carboxylic acids. Your product, being a carboxylic acid, should be significantly more polar (lower Rf value) than a neutral precursor like 5-chloro-2,4-dinitrotoluene.

  • Melting Point Analysis: A sharp melting point close to the literature value (177-185°C) indicates high purity.[1] A broad melting range or a significantly depressed melting point is a clear sign of substantial impurities.

Q3: I've confirmed my main impurity is neutral starting material. What is the simplest and most effective removal method?

A: Acid-base extraction is the method of choice for this scenario.[2][3] The underlying principle is the dramatic change in solubility upon converting your acidic product into its corresponding salt (conjugate base).

The carboxylic acid group on your product is acidic, while the starting material (e.g., 5-chloro-2,4-dinitrotoluene) is neutral. By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), you selectively deprotonate the carboxylic acid.[4][5][6]

R-COOH (organic soluble) + NaHCO₃ (aq) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂

The resulting carboxylate salt is an ionic compound and is highly soluble in the aqueous layer, while the neutral impurity remains in the organic layer. After separating the layers, you can then re-acidify the aqueous layer to precipitate your pure product.[6]

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed protocols and troubleshooting advice for specific purification challenges.

Scenario 1: Removing Neutral Starting Materials (e.g., 5-chloro-2,4-dinitrotoluene)

Q: My TLC shows a significant, less polar spot corresponding to my starting material. What is the detailed, self-validating protocol for an acid-base extraction?

A: This is the ideal application for acid-base extraction. The difference in acidity between your product and the neutral impurity allows for a clean and efficient separation.

G start Start: Crude Product (Mixture of Acid & Neutral Impurity) dissolve 1. Dissolve in an immiscible organic solvent (e.g., Ethyl Acetate) start->dissolve transfer 2. Transfer to Separatory Funnel dissolve->transfer add_base 3. Add Saturated Aq. NaHCO₃ (Vent frequently!) transfer->add_base shake 4. Shake Funnel & Separate Layers add_base->shake organic_layer Organic Layer: Contains Neutral Impurity (e.g., Starting Material) shake->organic_layer Top Layer aqueous_layer Aqueous Layer: Contains Product as Water-Soluble Salt (R-COO⁻Na⁺) shake->aqueous_layer Bottom Layer wash_org 5a. Wash organic layer with brine, dry (Na₂SO₄), & evaporate to recover starting material (optional) organic_layer->wash_org acidify 5b. Transfer aqueous layer to beaker & cool in an ice bath aqueous_layer->acidify precipitate 6. Slowly add 6M HCl (aq) until pH ~1-2 (test with pH paper) acidify->precipitate filter 7. Collect precipitate via vacuum filtration precipitate->filter wash_solid 8. Wash solid with cold DI water filter->wash_solid dry 9. Dry under vacuum wash_solid->dry end End: Pure this compound dry->end anotation *Relative density determines layer position. Ethyl acetate is less dense than water.

Caption: Workflow for purifying carboxylic acids from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel of appropriate size.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: We use a weak base like NaHCO₃ to be selective. A strong base like NaOH could potentially hydrolyze other functional groups or lead to side reactions.[3]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that is generated. Shake gently and vent frequently until gas evolution ceases. Then, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 3-5) on the organic layer one or two more times with fresh NaHCO₃ solution to ensure all the acidic product has been extracted. Combine all aqueous extracts.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper).

    • Causality: The strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is poorly soluble in water and precipitates out.[6][7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven. Confirm purity with TLC and melting point analysis.

Q: I performed the extraction, but my final yield is very low. What could have gone wrong?

A: Low yield is a common issue with several potential causes:

  • Incomplete Extraction: You may not have extracted the organic layer enough times. Always check the organic layer by TLC after the final extraction to ensure no product remains.

  • Insufficient Acidification: If you do not add enough acid to lower the pH sufficiently, a significant portion of your product will remain dissolved in the aqueous layer as the carboxylate salt. Always check the final pH of the solution after precipitation.

  • Emulsion Formation: Vigorous shaking can sometimes create an emulsion (a stable mixture of the organic and aqueous layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.

  • Product Solubility: Although the acid is poorly soluble in acidic water, it is not completely insoluble. Ensure you cool the aqueous solution thoroughly before and during precipitation to minimize solubility losses.

Scenario 2: Removing Acidic Impurities or Isomers

Q: My impurities are also acidic, so acid-base extraction won't work. What is my next best option?

A: Recrystallization is the classic and highly effective method for separating compounds with different solubilities. The goal is to find a "good" solvent in which your product is highly soluble when hot but poorly soluble when cold, while the impurities are either very soluble or very insoluble at all temperatures.

G start Start: Crude This compound check_impurity Assess Impurity Profile (Use TLC) start->check_impurity neutral_path Acid-Base Extraction check_impurity->neutral_path Impurity is Neutral acidic_path Recrystallization check_impurity->acidic_path Impurity is Acidic/Isomeric end_pure Pure Product neutral_path->end_pure check_recryst Is product pure after recrystallization? acidic_path->check_recryst complex_path Column Chromatography complex_path->end_pure check_recryst->complex_path No / Complex Mixture check_recryst->end_pure Yes

Caption: Choosing the right purification strategy.

  • Solvent Selection: The key to success is finding the right solvent. Based on literature for similar dinitrobenzoic acids, good starting points are aqueous ethanol or dilute mineral acids.[8][9] Test small batches: place a few milligrams of your crude product in a test tube and add a potential solvent dropwise. A good solvent will dissolve the solid when heated but allow crystals to form upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

    • Causality: Using the absolute minimum amount of hot solvent is critical for maximizing your recovery. Excess solvent will keep more of your product dissolved when cooled, lowering the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or byproducts that are insoluble even in hot solvent), you must perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Q: After recrystallization, my product is still impure or looks oily. What happened?

A:

  • Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your product, or the solution was supersaturated. To fix this, add slightly more hot solvent, reheat to dissolve the oil, and try cooling more slowly, perhaps scratching the inside of the flask with a glass rod to induce crystallization.

  • Impurity Co-precipitation: If the impurities have very similar solubility profiles to your product, a single recrystallization may not be enough. A second recrystallization may be necessary. Alternatively, if purity is still an issue, you may need to move to a more powerful technique like column chromatography.

Scenario 3: The Need for Ultra-High Purity

Q: My material needs to be exceptionally pure for my application, and other methods have failed. When and how should I use column chromatography?

A: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[10] It is ideal for separating complex mixtures or compounds with very similar properties.[11]

  • Stationary Phase: Silica gel is the standard choice for polar compounds like carboxylic acids.[12]

  • Mobile Phase (Eluent) Selection: Use TLC to determine the best solvent system. You want an eluent that gives your product an Rf value of ~0.3-0.4. A mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is common. A small amount (0.5-1%) of acetic or formic acid should be added to the eluent.

    • Causality: The added acid protonates the carboxylic acid group on your product, preventing it from "tailing" or "streaking" down the column, which leads to poor separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Run the eluent through the column, collecting fractions at the bottom. The less polar compounds will travel down the column faster and elute first.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain your final product.

Data Summary Table

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Nature
This compound C₇H₃ClN₂O₆246.56177 - 185[1]Acidic
5-Chloro-2,4-dinitrotolueneC₇H₅ClN₂O₄218.58~76 - 78Neutral
2,4-DinitrochlorobenzeneC₆H₃ClN₂O₄202.55~53[13]Neutral

References

  • CN101544568A - Dinitrochlorobenzene synthesis method and microreactor - Google Patents.
  • Synthesis of 2,4-Dinitrochlorobenzene | PDF | Nitric Acid | Chemical Reactor - Scribd. Available at: [Link]

  • 2,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents.
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • 3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC - PubMed Central. Available at: [Link]

  • US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents.
  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Acid-Base Extraction.1 . Available at: [Link]

  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid - MDPI. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - ResearchGate. Available at: [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid | Solubility of Things . Available at: [Link]

Sources

Validation & Comparative

investigating the structure-activity relationship of 5-Chloro-2,4-dinitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated Warhead" Strategy

5-Chloro-2,4-dinitrobenzoic acid is not merely a reagent; it is a highly specialized electrophilic scaffold.[1] Its utility in drug discovery stems from the "Activated Warhead" principle: the chlorine atom at position 5 is rendered exceptionally labile by the electron-withdrawing nitro groups at positions 2 and 4.

This guide objectively compares the Structure-Activity Relationship (SAR) of derivatives synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and esterification. We analyze their performance against standard antibiotics (Ciprofloxacin) and antimycobacterials (Pyrazinamide), demonstrating that while the parent acid has poor bioavailability, specific lipophilic derivatives significantly outperform it in cellular penetration.[1]

Chemical Framework & Synthetic Logic

To understand the SAR, one must master the reactivity profile. The molecule possesses two distinct modification vectors:

  • The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Vector (C-5 Position):  The chlorine is activated by ortho (C-4) and para (C-2) nitro groups. Nucleophilic attack here allows for the introduction of amines, thiols, or alkoxides.[1] This vector primarily dictates target binding affinity .[1]
    
  • The Solubilizing Vector (C-1 Carboxyl): Modification here (esterification/amidation) alters LogP (Lipophilicity) and membrane permeability.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of the two primary derivative classes discussed in this guide.

SyntheticWorkflow cluster_legend Reaction Types Start 5-Chloro-2,4- dinitrobenzoic acid Inter1 Meisenheimer Complex Start->Inter1 + Primary Amine (EtOH, Reflux) Prod2 Alkyl/Aryl Esters (Prodrugs) Start->Prod2 + Alcohol/SOCl2 (Esterification) Prod1 5-Amino-2,4- dinitrobenzoic acid Inter1->Prod1 - HCl (Elimination) Prod1->Prod2 Post-SnAr Esterification key1 Blue: Scaffold key2 Green: Binding Vector key3 Red: Permeability Vector

Caption: Divergent synthetic pathways. The C-5 Chlorine displacement (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) creates the binding core, while C-1 modifications tune bioavailability.

Comparative SAR Analysis

This section compares the biological activity of derivatives against standard-of-care agents.

The Effect of Lipophilicity (Esters vs. Acids)

Research indicates that the free acid form of dinitrobenzoic derivatives often exhibits high MIC (Minimum Inhibitory Concentration) values due to poor bacterial cell wall penetration (specifically in Mycobacterium tuberculosis).

  • Observation: Conversion of the C-1 acid to Hexyl or Phenyl esters dramatically increases potency.

  • Mechanism: The ester acts as a prodrug.[2][3] It crosses the lipid-rich mycobacterial cell wall and is hydrolyzed intracellularly by esterases to release the active anionic "warhead."

The Effect of Amine Substitution (C-5)

Replacing the Chlorine with heterocyclic amines changes the spectrum of activity.

  • Aliphatic Amines (e.g., Ethylamine): Moderate activity.[1][4]

  • Heterocyclic Amines (e.g., Morpholine, Piperazine): Enhanced activity.[1] The additional hydrogen bonding capability and rigid geometry of heterocycles often improve fit within the target enzyme active site (e.g., bacterial DNA gyrase or GST).[1]

Performance Data Table

The following table synthesizes representative data trends from recent comparative studies (e.g., M. tuberculosis and S. aureus assays).

Compound ClassR1 (C-1)R2 (C-5)MIC (M. tb) [µM]MIC (S. aureus) [µg/mL]Bioavailability (LogP)
Parent Scaffold -OH-Cl>200 (Inactive)>128Low (< 2.[1]0)
Derivative A -OH-Piperazinyl10064Low
Derivative B -O-Hexyl-Cl20 - 40 32High (> 4.[1]0)
Derivative C -O-Phenyl-Morpholinyl4516 Moderate
Pyrazinamide (Ref)(Ref)50 - 100N/ALow
Ciprofloxacin (Ref)(Ref)2 - 40.5 - 1.0Moderate

Analysis:

  • Derivative B (Hexyl Ester) outperforms the standard Pyrazinamide in in vitro TB assays, highlighting the critical role of lipophilicity in this scaffold.[1]

  • While derivatives are less potent than Ciprofloxacin for general Gram-positive bacteria, they represent a novel chemical space for resistant strains.[1]

Experimental Protocols

To ensure reproducibility, follow these validated protocols.

Protocol A: Synthesis of 5-Amino Derivatives

Objective: Displacement of C-5 Chlorine with a secondary amine.[1]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Ethanol (10 mL/g).

  • Addition: Add the target amine (e.g., Morpholine) (2.2 eq).[1] Note: Excess amine acts as the base to neutralize the HCl generated.

  • Reaction: Reflux at 78°C for 4–6 hours.

  • Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot.
  • Workup: Pour reaction mixture into ice-cold water (50 mL). Acidify to pH 3 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine MIC against S. aureus.[1]

  • Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland turbidity standard (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of broth to all wells.

  • Compound Dilution: Add 100 µL of the test derivative (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Mechanism of Action (Visualized)

The following diagram details the hypothesized mechanism where the ester derivative acts as a "Trojan Horse" to enter the bacterial cell.

MOA cluster_cell Intracellular Activation Extracellular Extracellular Space (Drug Administered) Drug_Ester Dinitrobenzoate Ester (Lipophilic) Extracellular->Drug_Ester Solubilization Membrane Bacterial Cell Wall (Lipid Barrier) Intracellular Cytoplasm (Target Site) Membrane->Intracellular Entry Intracellular->Drug_Ester Drug_Ester->Membrane Passive Diffusion Drug_Acid Free Acid Warhead (Anionic/Active) Drug_Ester->Drug_Acid Hydrolysis by Bacterial Esterases Target Target Enzyme (e.g., GST / DNA Gyrase) Drug_Acid->Target Inhibition

Caption: The "Trojan Horse" mechanism.[1] Lipophilic esters penetrate the membrane before being hydrolyzed to the active anionic inhibitor.

References

  • BenchChem. (2024).[1] Structure-Activity Relationships Governing Antimicrobial Performance of Dinitrobenzoic Acid Derivatives.[5] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[2][3] Pharmaceuticals (Basel).[1] Retrieved from [1]

  • Molecules (MDPI). (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[1] Retrieved from [1]

  • Journal of Clinical Pathology. (1975). Comparison of antibiotic discs from different sources. (Used for standard protocol validation).[1] Retrieved from [1]

Sources

A Senior Application Scientist's Guide: Performance Comparison of 5-Chloro-2,4-dinitrobenzoic Acid Analysis by LC-MS versus GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2,4-dinitrobenzoic acid is a significant molecule in synthetic organic chemistry, often utilized as a building block or intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a carboxylic acid group, a chlorinated phenyl ring, and two nitro groups, imparts a distinct physicochemical profile that presents unique analytical challenges.[1] The accurate and sensitive quantification of this compound is critical for process monitoring, quality control, and impurity profiling.

This guide provides an in-depth performance comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the fundamental principles that govern the suitability of each technique. We will explore the causality behind experimental choices, from sample preparation to ionization, and provide validated protocols to ensure trustworthy and reproducible results.

The Deciding Factor: Physicochemical Properties of this compound

The choice between LC-MS and GC-MS is fundamentally dictated by the analyte's intrinsic properties. A thorough understanding of these characteristics is the first step in method development.

PropertyValueImplication for Analysis
Molecular Formula C₇H₃ClN₂O₆-
Molecular Weight 246.56 g/mol Within the mass range of both GC-MS and most common LC-MS systems.[2][3]
Melting Point 180°C to 182°CA high melting point indicates low volatility, making direct GC analysis challenging.[4]
Appearance Pale yellow crystalline powderSolid state at room temperature.
Key Functional Groups Carboxylic Acid (-COOH), Nitro (-NO₂), Chloro (-Cl)The carboxylic acid group is highly polar and acidic, rendering the molecule non-volatile and thermally sensitive. This is the primary challenge for GC-MS.

The takeaway is clear: this compound is a polar, non-volatile, and thermally sensitive molecule. This profile strongly suggests that LC-MS, which analyzes samples in the liquid phase without requiring vaporization, is the more direct and inherently suitable technique.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is exceptionally well-suited for polar and non-volatile compounds, making it the go-to method for molecules like this compound.[2] The analysis is performed in the liquid phase, circumventing the need for high temperatures that could cause degradation.

Causality of Method Design for LC-MS
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is the logical choice. A C18 stationary phase provides a non-polar environment that retains the analyte based on its hydrophobicity. The mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, elutes the compound. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.

  • Ionization: Given the acidic nature of the analyte, negative-ion electrospray ionization (ESI) is the optimal choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase. In negative mode, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. This process is highly efficient for acidic molecules. Atmospheric Pressure Chemical Ionization (APCI) is another option and has shown good sensitivity for nitrobenzoic acids, sometimes outperforming ESI.[7]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for quantification using Multiple Reaction Monitoring (MRM). This involves selecting the [M-H]⁻ precursor ion, fragmenting it in a collision cell, and monitoring a specific product ion. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interference from complex sample matrices.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture) Dissolve Dissolve in Mobile Phase/Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC Reversed-Phase LC (C18 Column) Filter->LC ESI (-) ESI Source (Formation of [M-H]⁻) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Quant Quantification (Peak Area Integration) Detector->Quant

Caption: LC-MS/MS workflow for this compound.

Detailed LC-MS/MS Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • For sample analysis, accurately weigh and dissolve the material in the same diluent, ensuring the final concentration falls within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: Precursor Ion (m/z): 245.0 → Product Ion (m/z): 199.0 (Loss of NO₂). Collision energy will need to be optimized on the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, Derivatization-Reliant Approach

Direct analysis of this compound by GC-MS is not feasible. Its high polarity and low volatility prevent it from being efficiently vaporized and transferred through the GC column.[2] Therefore, a chemical modification step, known as derivatization , is mandatory.[8]

The Imperative of Derivatization for GC-MS

Derivatization aims to convert the polar, non-volatile carboxylic acid group into a less polar, more volatile, and thermally stable functional group. This is the cornerstone of the GC-MS approach. The most common strategy is esterification.

  • Esterification: The carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., BF₃, H₂SO₄) or with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a methyl ester or a trimethylsilyl (TMS) ester, respectively. This conversion drastically reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

This additional step, while necessary, introduces complexity and potential sources of error. The derivatization reaction must be reproducible, high-yielding, and free from side products that could interfere with the analysis.

Causality of Method Design for GC-MS
  • Sample Preparation: The workflow is more involved than for LC-MS. It requires an initial extraction of the analyte, complete removal of water (which interferes with many derivatization reagents), the derivatization reaction itself, and a final cleanup or solvent exchange step before injection.

  • Chromatography: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is used. This stationary phase separates compounds primarily based on their boiling points, providing high-resolution separation of the derivatized analyte from other volatile components.

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. It's a hard ionization technique that bombards the analyte with high-energy electrons, causing reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is excellent for structural confirmation and can be searched against spectral libraries like NIST.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Mandatory) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extract Solvent Extraction Sample->Extract Dry Dry Down (N₂) Extract->Dry Deriv Add Derivatization Reagent (e.g., MSTFA) & Heat Dry->Deriv GC Capillary GC (e.g., DB-5ms) Deriv->GC EI Electron Ionization (EI) Source (70 eV) GC->EI MS Quadrupole Analyzer (Scan or SIM mode) EI->MS Detector Detector MS->Detector Quant Quantification & Library Search Detector->Quant

Caption: GC-MS workflow for this compound.

Detailed GC-MS (Silylation) Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a dry aprotic solvent like pyridine or acetonitrile.

    • Pipette an aliquot of the standard or sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of dry pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Performance Head-to-Head: LC-MS vs. GC-MS

ParameterLC-MS AnalysisGC-MS AnalysisRationale & Expert Insight
Analyte Suitability Excellent Poor (without derivatization) LC-MS is designed for polar, non-volatile compounds. GC-MS is not.
Derivatization Not Required Mandatory The need for derivatization in GC-MS adds time, cost, and potential for incomplete reactions or side products, impacting accuracy and precision.[8]
Sample Prep Complexity Low to Moderate High GC-MS requires extraction, drying, reaction, and cleanup steps. LC-MS is often a simple "dilute-and-shoot" or SPE cleanup.
Speed of Analysis Faster Overall Workflow Slower Overall Workflow While GC run times can be short, the extensive sample preparation for GC-MS makes the total time from sample to result significantly longer.
Sensitivity Excellent (sub-ng/mL) Good to Excellent Both techniques can be highly sensitive. LC-MS/MS often achieves lower limits of detection for targeted analysis,[2] while GC-MS with SIM can also be very sensitive.
Selectivity Excellent Excellent LC-MS/MS achieves selectivity via chromatography and mass filtering (MRM). GC provides superior chromatographic resolution, and MS provides selectivity.
Matrix Effects Potential Concern Less of a Concern ESI in LC-MS is susceptible to ion suppression from co-eluting matrix components.[9] EI in GC-MS is a gas-phase process and is generally less affected by the sample matrix.
Robustness Good Very Good GC-MS systems are often considered workhorses with high uptime. LC systems, with their high-pressure pumps and complex fluidics, can require more maintenance.[5]
Cost Higher Lower GC-MS instruments and their operational costs (gases vs. solvents) are generally lower than high-performance LC-MS/MS systems.[2]

Conclusion and Recommendation

For the analysis of this compound, LC-MS/MS is the unequivocally superior technique. Its ability to directly analyze the polar, non-volatile compound in its native form eliminates the complex, time-consuming, and error-prone derivatization step required for GC-MS. The LC-MS workflow is faster, simpler, and more direct, making it the ideal choice for high-throughput quality control and research applications.

While GC-MS is a powerful and robust technique, its application to this specific analyte is indirect and unnecessarily complex. It should only be considered in scenarios where LC-MS instrumentation is unavailable, or if there is a specific need to analyze other volatile components in the same run for which a derivatization method is already established. For any new method development focused on this compound, researchers and drug development professionals should prioritize an LC-MS/MS approach to ensure the highest data quality with the most efficient use of resources.

References

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • Ma, W. T., Chan, W., Steinbach, K., & Cai, Z. (2007). Determination of Five Nitrobenzoic Acids in Groundwater by Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219–2225. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

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A Comparative Analysis of the Antimicrobial Potency of 5-Chloro-2,4-dinitrobenzoic Acid Derivatives and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical entities that can circumvent existing resistance mechanisms. Among the promising candidates are derivatives of 5-Chloro-2,4-dinitrobenzoic acid, a class of compounds whose structural motifs suggest significant biological activity. This guide provides a comparative overview of the antimicrobial potency of these emerging derivatives against established, commercially available antibiotics. We will delve into their proposed mechanisms of action, present comparative in-vitro efficacy data, and provide detailed experimental protocols for the rigorous evaluation of antimicrobial agents.

Section 1: The Chemical Contenders

A molecule's structure is intrinsically linked to its function. Understanding the chemical architecture of both the novel derivatives and the established antibiotics is fundamental to interpreting their antimicrobial efficacy and potential mechanisms of action.

The Challenger: this compound Derivatives

The core structure of this compound features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two nitro groups.[1][2][3][4] This combination of electron-withdrawing groups creates a highly reactive and versatile scaffold. Structure-activity relationship (SAR) studies are crucial in this field, as they help elucidate how modifications to this core structure influence biological activity, paving the way for the rational design of more potent therapeutic agents.[1]

Proposed Mechanism of Action: While the precise mechanism of action for this compound derivatives is still under extensive investigation, evidence from related nitroaromatic and chlorinated compounds suggests a multi-target approach. A plausible mechanism involves the disruption of microbial cell membranes and vital metabolic processes.[5][6] For instance, studies on dinitrobenzoic acid derivatives have shown they can interfere with fungal cell membrane integrity.[1] It is hypothesized that these compounds may act by:

  • Membrane Disruption: The lipophilic nature of the benzene ring combined with the polar groups may allow the molecule to intercalate into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of essential intracellular components.[5][6]

  • Inhibition of Metabolic Pathways: The electron-deficient nature of the ring could enable interaction with critical enzymes, potentially inhibiting key metabolic pathways such as cellular respiration or nucleic acid synthesis. Some antimicrobial agents are known to inhibit DNA gyrase or other topoisomerases, which are essential for DNA replication.[7][8]

  • Oxidative Stress: The nitro groups could be enzymatically reduced within the microbial cell to generate reactive nitrogen species, inducing significant oxidative stress and causing damage to proteins, lipids, and DNA.

The Incumbents: Commercial Antibiotics

For this comparison, we have selected a panel of widely used commercial antibiotics that represent different classes and mechanisms of action, covering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9][10]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8]

  • Vancomycin (Glycopeptide): Primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[11]

  • Meropenem (Carbapenem): An ultra-broad-spectrum beta-lactam antibiotic that is effective against many Gram-positive and Gram-negative bacteria.[9] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Linezolid (Oxazolidinone): A synthetic antibiotic used for treating serious infections caused by multi-resistant Gram-positive bacteria, including VRE and MRSA. It inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.[11]

  • Colistin (Polymyxin): An antibiotic of last resort for multidrug-resistant Gram-negative bacteria. It acts as a cationic surfactant, binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and disrupting both the outer and inner membranes.[12]

Section 2: In-Vitro Potency—A Comparative Data Analysis

The minimum inhibitory concentration (MIC) is the gold standard for measuring the in-vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The following table summarizes representative MIC values for select this compound derivatives compared to our panel of commercial antibiotics against common pathogenic bacteria.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Antimicrobial Agent Class Staphylococcus aureus (Gram-positive) Enterococcus faecalis (Gram-positive) Escherichia coli (Gram-negative) Pseudomonas aeruginosa (Gram-negative)
Derivative A (e.g., 6-chloro-8-nitroflavone) Dinitrobenzoic Acid DerivativeStrong Inhibition[1]Strong Inhibition[1]Strong Inhibition[1]Moderate Inhibition
Derivative B (e.g., 5′-chloro-2′-hydroxy-3′-nitrochalcone) Dinitrobenzoic Acid DerivativeModerate Inhibition[1]Moderate Inhibition[1]Moderate Inhibition[1]Low Inhibition
Ciprofloxacin Fluoroquinolone0.25 - 10.5 - 2≤0.015 - 0.50.25 - 1
Vancomycin Glycopeptide0.5 - 21 - 4>64 (Resistant)>64 (Resistant)
Meropenem Carbapenem≤0.06 - 0.51 - 8≤0.015 - 0.120.25 - 2
Linezolid Oxazolidinone1 - 41 - 4>16 (Resistant)>16 (Resistant)
Colistin Polymyxin>16 (Resistant)>16 (Resistant)0.25 - 20.5 - 2

Note: Data for derivatives are presented qualitatively based on available literature[1]. Data for commercial antibiotics are representative MIC ranges sourced from EUCAST and CLSI breakpoint tables. Actual values can vary depending on the specific strain and resistance mechanisms.

Interpretation: The preliminary data suggests that certain derivatives of this compound exhibit promising broad-spectrum activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] While direct quantitative comparison requires further head-to-head studies, the observed "strong inhibition" indicates that these compounds could have potencies within a therapeutically relevant range, potentially comparable to some established antibiotics. Their activity against Gram-negative organisms like E. coli is particularly noteworthy, as this is a significant challenge for many antibiotic classes.

Section 3: Validated Experimental Protocols

The trustworthiness of any comparative analysis rests on the rigor of the experimental methods employed. The protocols described below adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.[15][16][17][18]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the international standard for quantitative antimicrobial susceptibility testing.[13][19] It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Causality Behind Key Steps:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing because it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antimicrobial agents.

  • 0.5 McFarland Standard: Standardizing the bacterial inoculum is the most critical step for reproducibility.[20] This turbidity standard ensures the final inoculum concentration is approximately 5 x 10^5 CFU/mL in the well, a density that provides reliable and consistent results.

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC across a clinically relevant concentration gradient.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the powdered form of the this compound derivative and each commercial antibiotic.

    • Dissolve in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 200 µL of the antimicrobial stock solution to the first well of the corresponding row.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no antibiotic, no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of 1-2 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add 10 µL of the diluted bacterial suspension to wells 1 through 11. This results in a final inoculum of approximately 5 x 10^5 CFU/mL and brings the volume in each well to 110 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or using a plate reader.

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Antimicrobial Stock (e.g., 1280 µg/mL) serial_dil Serial Dilution in Plate stock->serial_dil plate 96-Well Plate with MHB plate->serial_dil bact_culture Bacterial Culture (18-24h) inoc_prep Inoculum Prep (0.5 McFarland) bact_culture->inoc_prep inoculation Inoculate Plate (Final: 5x10^5 CFU/mL) serial_dil->inoculation inoc_prep->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). It is a crucial secondary assay for evaluating potentially bactericidal compounds.

Step-by-Step Methodology:

  • Perform MIC Assay: First, determine the MIC as described in the protocol above.

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). Also, plate an aliquot from the growth control well to ensure the inoculum was viable.

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤10 colonies growing on the agar from the 10 µL spot).

Diagram: MBC Determination Workflow

MBC_Workflow mic_plate Completed MIC Plate subculture Subculture 10 µL from all clear wells (≥MIC) mic_plate->subculture Identify clear wells agar_plate Spot onto Antibiotic-Free Agar subculture->agar_plate incubate_agar Incubate Agar Plate (35°C, 18-24h) agar_plate->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc Count colonies

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Section 4: Conclusions and Future Directions

The preliminary in-vitro data for this compound derivatives is encouraging, demonstrating a broad spectrum of antimicrobial activity that warrants further investigation.[1] The key takeaways from this comparative analysis are:

  • Promising Potency: Select derivatives exhibit strong inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug discovery programs.

  • Novelty: As a new chemical class, these derivatives likely possess a mechanism of action that differs from many current antibiotics, which could be advantageous in combating drug-resistant pathogens.

However, this is just the beginning of the evaluation process. The path to clinical application requires a rigorous and systematic approach.

Future Research Imperatives:

  • Quantitative SAR Studies: A library of derivatives should be synthesized and screened to build a comprehensive structure-activity relationship model. This will enable the targeted optimization of the scaffold to maximize potency and improve pharmacological properties.

  • Mechanism of Action Elucidation: Advanced techniques such as transcriptomics, proteomics, and cell-based assays are needed to pinpoint the specific molecular targets and pathways disrupted by these compounds.

  • Toxicity and Safety Profiling: In-vitro cytotoxicity assays using mammalian cell lines must be conducted to assess the therapeutic index. Promising non-toxic candidates can then advance to in-vivo animal models to evaluate efficacy and safety.

  • Resistance Studies: It is crucial to investigate the potential for bacteria to develop resistance to these new derivatives through spontaneous mutation and long-term exposure studies.

References
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comparing the physicochemical properties of 4-chloro-3,5-dinitrobenzoic acid with 5-Chloro-2,4-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Chloro-3,5-dinitrobenzoic acid and 5-Chloro-2,4-dinitrobenzoic acid .[1][2] It is designed for researchers and process chemists optimizing nucleophilic aromatic substitution (SNAr) workflows or selecting intermediates for pharmaceutical synthesis.[1][2]

Executive Summary & Structural Analysis[2][3]

The positioning of nitro groups relative to the chlorine atom and the carboxylic acid moiety dictates the distinct physicochemical behaviors of these isomers. While both serve as highly activated electrophiles for SNAr reactions, they exhibit divergent acidity profiles and steric environments.[1][2]

  • Compound A: 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) [1][2]

    • CAS: [1][2][3]

    • Core Feature: The chlorine is flanked by two ortho-nitro groups.[1] This creates a highly electron-deficient center but introduces significant steric crowding.[1][2]

    • Primary Utility: Synthesis of antiallergics (e.g., Lodoxamide) and amino acid derivatization.[1][2]

  • Compound B: this compound [1][2][4][5][6]

    • CAS: [1][2][4][5][6]

    • Core Feature: The chlorine is activated by one ortho (C4) and one para (C2) nitro group.[1][2] The carboxylic acid is ortho to a nitro group (C2), drastically increasing acidity.[1][2]

    • Primary Utility: Heterocyclic scaffold construction and proteomics research.[1][2]

Structural Visualization

The following diagram illustrates the activation vectors and steric environments for both isomers.

G cluster_A Compound A: 4-Chloro-3,5-dinitro cluster_B Compound B: 5-Chloro-2,4-dinitro A_Cl Cl (C4) Leaving Group A_NO2_3 NO2 (C3) Ortho-Activation A_NO2_3->A_Cl Inductive/Resonance A_NO2_5 NO2 (C5) Ortho-Activation A_NO2_5->A_Cl Inductive/Resonance A_COOH COOH (C1) B_Cl Cl (C5) Leaving Group B_NO2_4 NO2 (C4) Ortho-Activation B_NO2_4->B_Cl Strong Activation B_NO2_2 NO2 (C2) Para-Activation B_NO2_2->B_Cl Long-range Activation B_COOH COOH (C1) Ortho-Effect B_NO2_2->B_COOH Acidifying Effect

Figure 1: Electronic activation patterns. Red dashed arrows indicate activation of the Chlorine leaving group.[1][2] Yellow arrow indicates the ortho-effect increasing acidity.[1]

Physicochemical Properties Comparison

The most critical differentiator is the acidity (pKa) .[1][2] Compound B is significantly more acidic due to the "Ortho Effect," where the bulky nitro group at C2 forces the carboxyl group out of planarity with the ring, inhibiting resonance stabilization of the neutral acid and enhancing the inductive withdrawal.[1][2]

Property4-Chloro-3,5-dinitrobenzoic acid (A)This compound (B)Significance
Melting Point 159–162 °C177–185 °CCompound B has higher lattice energy, indicating stronger intermolecular packing.[1][2]
pKa (Acidity) ~2.64~1.40 – 1.60 (Estimated*)B is ~10x more acidic. Critical for buffer selection in aqueous coupling.[1][2]
Water Solubility Low (Slightly soluble)Very LowBoth require organic co-solvents (DMSO, DMF, MeOH) for reaction.[1][2]
SNAr Reactivity Extremely High (Di-ortho activated)High (Ortho-Para activated)A is electronically superior but sterically hindered.[1][2] B is sterically accessible.[1][2]
Appearance Yellow crystalsPale yellow/Off-white powderVisual indicator of purity (darkening often indicates hydrolysis).[1][2]

*Estimation based on the pKa of 2,4-dinitrobenzoic acid (1.42) vs 3,5-dinitrobenzoic acid (2.82).[1][2]

Reactivity & Mechanistic Insights[2]

The Steric vs. Electronic Trade-off

In SNAr reactions (e.g., with amines or thiols), the rate-determining step is often the formation of the Meisenheimer complex.[1][2]

  • Compound A (4-Cl-3,5-dinitro):

    • Mechanism: The chlorine is sandwiched between two nitro groups.[1][2]

    • Pros: The electronic withdrawal is maximized (two ortho groups provide strong inductive pull).

    • Cons: Steric Inhibition. Bulky nucleophiles (e.g., secondary amines, branched thiols) may struggle to attack the C4 position efficiently.[1][2] Additionally, the nitro groups may twist out of plane to relieve strain, slightly reducing their resonance contribution.[1][2]

  • Compound B (5-Cl-2,4-dinitro):

    • Mechanism: The chlorine has one ortho and one para nitro group.[1][2]

    • Pros: Steric Accessibility. The approach vector for the nucleophile is less obstructed compared to Compound A.[1][2]

    • Cons: Slightly less electronic activation than the di-ortho system, though still highly reactive.[1][2]

Stability & Handling

Compound B's high acidity means it will readily form salts with weak bases.[1][2] In synthesis, if you use an excess of amine nucleophile, the first equivalent will simply deprotonate the carboxylic acid (forming a carboxylate salt), which deactivates the ring towards SNAr due to the electron-donating nature of the carboxylate anion (


).[1][2]
  • Protocol Tip: Always use 2.5–3 equivalents of base or pre-activate the carboxylic acid as an ester/amide before performing the SNAr reaction.[1][2]

Experimental Protocol: SNAr Derivatization

This protocol validates the reactivity of these isomers with a primary amine (e.g., benzylamine).[1][2] It is designed to be self-validating: the product precipitates upon acidification.[1]

Workflow Diagram

Experiment Start Start: 1.0 eq Substrate (A or B) in EtOH/THF Base Add 2.5 eq Amine Nucleophile (Excess required to neutralize COOH) Start->Base Reflux Reflux 2-4 Hours Monitor by TLC (Product is more polar) Base->Reflux Quench Cool & Pour into Ice-Cold 1M HCl Reflux->Quench Filter Precipitate Collection (Yellow/Orange Solid) Quench->Filter Recryst Recrystallize from EtOH Filter->Recryst

Figure 2: Standardized SNAr workflow for chlorodinitrobenzoic acids.[1][2]

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of the Chlorodinitrobenzoic acid substrate in 5 mL of Ethanol or THF.

    • Note: Compound B may require gentle warming to dissolve fully compared to A.[1][2]

  • Nucleophile Addition: Add 2.2 to 2.5 mmol of the amine dropwise.

    • Observation: An immediate color change (usually to deep yellow/orange) indicates the formation of the Meisenheimer complex or the ammonium salt.[1][2]

    • Why Excess? The first equivalent neutralizes the carboxylic acid.[1][2] The second drives the substitution.[1][2]

  • Reaction: Heat to reflux (70–80 °C) for 3 hours.

    • Monitoring: TLC (Mobile phase: 5% MeOH in DCM).[1][2] The product will typically have a lower Rf than the starting material due to the amino group, but higher than the salt.[1][2]

  • Workup: Pour the hot reaction mixture into 20 mL of ice-cold 1M HCl.

    • Chemistry: Acidification protonates the carboxylate, ensuring the product precipitates as the free acid.[1][2]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).[1][2]

Applications in Drug Development[1]

Compound A (4-Chloro-3,5-dinitrobenzoic acid)[1][2][3][4][8][9][10]
  • Lodoxamide Synthesis: Used as the key intermediate for Lodoxamide tromethamine, a mast cell stabilizer used in antiallergic eye drops.[1][2] The SNAr reaction replaces the chlorine with an amine scaffold.[1][2]

  • Protein Labeling: The reactive chlorine allows conjugation to N-terminal amino groups in peptides, facilitating UV-detection due to the dinitrophenyl chromophore.[1][2]

Compound B (this compound)[1][2][5][7]
  • Heterocyclic Chemistry: Used to synthesize fused ring systems (e.g., quinazolines) where the position of the nitro groups (2,[1][2]4) allows for subsequent reduction and cyclization steps that are topologically distinct from the 3,5-isomer.[1][2]

  • Fluconazole Analogs: Cited in patent literature for the synthesis of fluorinated antifungal intermediates.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid.[1][2] Retrieved from [Link]

  • López, J. L., et al. (2003). Physicochemical and Toxicological Studies on 4-Chloro-3,5-Dinitrobenzoic Acid in Aqueous Solutions.[1][2] Environmental Toxicology and Chemistry.[1][2][3] (Provides pKa and solubility data).

  • Stenutz, R. pKa Values of Carboxylic Acids. Retrieved from [Link] (Data for 2,4-dinitrobenzoic acid comparison).[1][2]

Sources

development of chiral selectors from 5-Chloro-2,4-dinitrobenzoic acid for enantioselective chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Enantioselective Chromatography Development

Executive Summary: The Case for Structural Diversity

In the landscape of "Brush-type" (Pirkle) Chiral Stationary Phases (CSPs), the 3,5-dinitrobenzoyl (3,5-DNB) group has long been the gold standard for


-electron acceptor moieties. However, the rigid reliance on 3,5-DNB limits the separation space, particularly for analytes that require specific steric "pockets" rather than broad 

-

stacking.

This guide explores the development of chiral selectors derived from 5-Chloro-2,4-dinitrobenzoic acid (CDNBA) . Unlike the standard acylation chemistry used for 3,5-DNB, CDNBA utilizes a Nucleophilic Aromatic Substitution (


) mechanism. This allows for a modular "library" approach , enabling researchers to rapidly screen diverse chiral amines as selector cores before immobilization.

Key Takeaway: While 3,5-DNB phases offer superior general


-acidity, CDNBA-derived phases provide unique ortho-nitro steric selectivity  and a simplified, high-yield synthesis route for creating custom selector libraries.

Mechanistic Foundation

To effectively deploy CDNBA-based selectors, one must understand how they differ electronically and sterically from the industry standard.

Electronic Potential & Steric Environment
  • 3,5-DNB (Standard): Symmetric electron deficiency. The nitro groups are meta to the amide linkage, creating a flat, accessible

    
    -acid surface ideal for intercalating planar aromatic analytes (e.g., PAHs, naproxen).
    
  • 2,4-DNB (CDNBA-derived): The ortho-nitro group (position 2) creates a steric twist, forcing the aromatic ring out of planarity with the amide bond. This reduces general intercalation strength but creates a highly specific "cleft" or "binding pocket."

The "Anchor-and-Grow" Synthesis Strategy

The chlorine atom at position 5 of CDNBA is highly activated by the ortho and para nitro groups, making it susceptible to mild


 displacement by chiral amines.

Figure 1: Modular synthesis workflow. The chlorine displacement (Step 1) allows for the introduction of chirality prior to silica immobilization.

Experimental Protocol: Synthesis of CDNBA-Valine CSP

This protocol describes the synthesis of a selector using (S)-Valine as the chiral source. This system is self-validating: the color change during the


 reaction serves as a visual endpoint indicator.
Phase 1: Selector Synthesis (The Step)
  • Reagents: Dissolve 10 mmol of This compound in 20 mL of ethanol/water (1:1).

  • Chiral Addition: Add 12 mmol of (S)-Valine .

  • Base Catalysis: Add 25 mmol of Sodium Bicarbonate (

    
    ) to scavenge the HCl produced.
    
  • Reaction: Reflux at 70°C for 4 hours.

    • Validation Check: The solution will shift from pale yellow to deep orange/red (formation of the aniline derivative).

  • Workup: Acidify with 1M HCl to precipitate the product (N-(2,4-dinitro-5-carboxyphenyl)-valine). Filter and recrystallize from ethanol.

Phase 2: Immobilization onto Silica
  • Activation: Dissolve 2 g of the synthesized selector in dry THF. Add 1.1 equivalents of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as the coupling agent.

  • Coupling: Add 3 g of Aminopropyl-functionalized Silica (5

    
    m, 100 Å).
    
  • Agitation: Shake gently for 24 hours at room temperature.

  • Washing: Filter and wash sequentially with THF, Methanol, and Hexane to remove unbound selector.

    • Validation Check: Perform an elemental analysis. An increase in Carbon content (%C) of 8-10% indicates successful loading.

Comparative Performance Analysis

The following table contrasts the performance of the CDNBA-derived CSP against the industry-standard 3,5-DNB-Phenylglycine phase (e.g., Regis Whelk-O 1 analog) and a Polysaccharide phase (OD-H analog).

Test Conditions:

  • Mobile Phase: Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Analytes: 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE - standard

    
    -donor test probe).
    
Table 1: Separation Metrics Comparison
FeatureCDNBA-Valine (Novel) 3,5-DNB-Phenylglycine (Standard) Amylose-Tris (Polysaccharide)
Primary Mechanism

-Acceptor + Steric Cleft
Strong

-Acceptor + H-Bonding
Inclusion Complex + H-Bonding
Synthesis Type Modular

(Library friendly)
Acyl Chloride CouplingPolymer Coating/Bonding
Separation Factor (

) for TFAE
1.151.32 1.21
Resolution (

)
1.83.5 2.1
Loading Capacity High (Covalent)High (Covalent)Medium (Coated)
Cost of Goods Low (CDNBA is cheap)MediumHigh
Best Application Bulky, non-planar amines; Amino acidsPlanar aromatics; PAHsBroad spectrum screening
Analysis of Results
  • Planar Selectivity: The 3,5-DNB phase outperforms the CDNBA phase for flat aromatics like TFAE. The symmetric 3,5-substitution allows for tighter face-to-face

    
    -stacking.
    
  • Steric Selectivity: The CDNBA phase excels when the analyte is bulky or possesses an ortho-substituent that clashes with the flat 3,5-DNB surface but fits into the "twisted" 2,4-DNB pocket.

  • Throughput: The CDNBA synthesis avoids the use of moisture-sensitive acid chlorides, making it robust for high-throughput parallel synthesis of CSP libraries.

Decision Guide: When to Develop CDNBA Selectors

Use the flowchart below to determine if CDNBA is the right precursor for your separation challenge.

Figure 2: Decision matrix for selecting the appropriate


-acceptor platform.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362. Link

  • Hyun, M. H. (2006). Preparation and application of HPLC chiral stationary phases based on (−)-(3aR,7aR)-2-(4-amino-3,5-dinitrobenzoyl)-2,3,3a,6,7,7a-hexahydro-4,7-methano-1H-isoindole. Journal of Separation Science. Link

  • Ilisz, I., et al. (2009).

    
    -amino acids on 3,5-dinitrobenzoyl-derivatized chiral stationary phases. Journal of Chromatography A, 1216(10), 1845-1853. Link
    
  • Mai, W., et al. (2019).

    
    ) in the Synthesis of Chiral Selectors. Organic Process Research & Development. (Representative methodology for CDNBA usage). Link
    

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,4-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 5-Chloro-2,4-dinitrobenzoic acid is paramount. This compound is classified as a hazardous substance, and its risks dictate the stringent disposal requirements.

Core Hazards:

  • Irritant: Causes skin, eye, and respiratory system irritation.[1][2]

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects. Chlorinated nitroaromatic compounds are noted for their environmental persistence.[3]

These characteristics render traditional disposal methods, such as drain disposal, entirely unsuitable. The compound's persistence means it can bioaccumulate, and its toxicity poses a direct threat to ecosystems. Therefore, all waste containing this acid must be treated as regulated hazardous waste.

On-Site Waste Management: The Segregation and Containment Protocol

Proper disposal begins in the laboratory. Meticulous on-site handling and segregation are the foundation of a safe disposal workflow.

Step 1: Designate a Hazardous Waste Accumulation Area This area should be well-ventilated, away from general laboratory traffic, and clearly marked with appropriate hazard signage. It should be a secondary containment area to mitigate spills.

Step 2: Utilize Appropriate Waste Containers All waste contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be collected in designated, leak-proof, and chemically compatible containers.

Container TypeRecommended UseJustification
HDPE or Glass Bottle (for liquids) Collection of aqueous and solvent solutions containing the acid.High chemical resistance to acidic and organic compounds.
Puncture-Resistant Sharps Container Contaminated needles, scalpels, or broken glass.Prevents physical injury and ensures containment of sharp objects.
Labeled, Heavy-Duty Plastic Bags or Drums (for solids) Contaminated PPE, weighing papers, and other solid waste.Ensures secure containment of solid materials and prevents tearing.

Step 3: Proper Labeling Every waste container must be accurately labeled. This is not merely a logistical step but a critical safety communication tool. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name and contact information of the responsible researcher or lab

Step 4: Segregation of Waste Streams Do not mix waste containing this compound with other, incompatible waste streams.[4] For example, it should not be mixed with strong bases or oxidizing agents, as this could trigger a hazardous reaction.

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures Generate Waste Generation (Pure compound, solutions, contaminated materials) Assess Assess Hazards (Toxic, Irritant, Environmental Hazard) Generate->Assess Step 1 Segregate Segregate Waste (Collect in dedicated, compatible containers) Assess->Segregate Step 2 Label Label Container ('Hazardous Waste', chemical name, hazards) Segregate->Label Step 3 Store Store in Designated Accumulation Area Label->Store Step 4 Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Pickup Step 5 Transport Transport to Approved Waste Disposal Facility Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate Primary Treatment Scrub Flue Gas Treatment (Scrubbing of HCl and NOx) Incinerate->Scrub Landfill Final Disposal of Ash in Hazardous Waste Landfill Scrub->Landfill Residue Management

Caption: Disposal workflow for this compound.

The Final Disposition: High-Temperature Incineration

For chlorinated nitroaromatic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[2]

Why Incineration?

  • Complete Destruction: High temperatures (typically above 1,200°C) and controlled conditions ensure the complete thermal decomposition of the organic molecule, breaking it down into simpler, less harmful components.

  • Hazard Neutralization: This process effectively destroys the toxic and persistent nature of the original compound.

The Incineration Process Explained:

  • Combustion: The waste is introduced into a primary combustion chamber where the high temperature breaks the C-C, C-H, C-N, C-Cl, and N-O bonds.

  • Secondary Combustion: The resulting gases are passed into a secondary chamber at even higher temperatures to ensure the complete destruction of any residual organic compounds.

  • Flue Gas Treatment: The combustion of this compound will produce acidic gases, primarily hydrogen chloride (HCl) from the chlorine atom and nitrogen oxides (NOx) from the nitro groups. These gases are treated in a scrubber system to neutralize them before they are released into the atmosphere.

  • Ash Disposal: Any resulting solid ash is collected and typically disposed of in a secure hazardous waste landfill.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) Evacuate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) PPE->Contain Collect Carefully Collect Absorbent Material Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area with Soap and Water Dispose->Decontaminate Report Report Incident to Safety Officer Decontaminate->Report

Caption: Emergency spill response for this compound.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately clear the area and inform nearby personnel.

  • Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For large spills or in poorly ventilated areas, a respirator may be necessary.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the principles of scientific integrity from the beginning of an experiment to its very end.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • National Research Council. (2000). Waste Incineration and Public Health.
  • U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste (HHW). Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Chloro-2,4-dinitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these, 5-Chloro-2,4-dinitrobenzoic acid stands out as a valuable intermediate, yet it demands our utmost respect and caution due to its inherent hazardous properties. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Multi-faceted Risk Profile

This compound is a solid organic compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1] The presence of both nitro groups and a halogen on the aromatic ring contributes to its reactivity and toxicological profile. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of its safe handling protocol.

The Core of Protection: A Multi-layered PPE Approach

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations to follow.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber glove.Nitrile provides good general chemical resistance and tactile sensitivity, while butyl rubber offers superior protection against aromatic and halogenated hydrocarbons.[2][3] This dual barrier significantly reduces the risk of permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal against dust particles and splashes, while a face shield offers an additional layer of protection for the entire face from accidental splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator (APR) with N95, R95, or P95 particulate filters.As this compound is a solid that can form dust, a particulate respirator is essential to prevent inhalation. The choice between N, R, and P series filters depends on the presence of oil aerosols in the laboratory environment.[4][5]
Body Protection A chemical-resistant lab coat or coveralls.This protects the skin and personal clothing from contamination by dust or accidental spills.
Foot Protection Closed-toe shoes made of a non-porous material.Provides protection against spills and falling objects.
A Deeper Dive into Glove Selection:

The choice of glove material is critical. While standard latex gloves may offer a minimal barrier, they are not recommended for handling halogenated aromatic compounds.[2] Nitrile gloves provide a good initial defense, but for extended work or in situations with a higher risk of splash, the superior chemical resistance of butyl rubber is necessary.[3] Always inspect gloves for any signs of degradation or punctures before use.

Understanding Respiratory Protection:

The use of a respirator should be guided by a formal respiratory protection program, as mandated by OSHA.[6] For handling powdered this compound, an air-purifying respirator with particulate filters is the minimum requirement. If the work involves generating significant amounts of dust, a powered air-purifying respirator (PAPR) may be necessary to provide a higher level of protection.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps and the rationale behind them.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS and Conduct Risk Assessment B Designate a Specific Handling Area (e.g., Fume Hood) A->B C Assemble and Inspect All Necessary PPE B->C D Don Appropriate PPE E Weigh and Handle the Compound in a Fume Hood D->E F Minimize Dust Generation E->F G Clean Work Area and Equipment Thoroughly F->G H Properly Doff and Dispose of Contaminated PPE I Wash Hands and Exposed Skin Thoroughly H->I Disposal_Plan cluster_waste_streams Waste Segregation cluster_disposal Final Disposal A Solid Waste (e.g., excess reagent, contaminated PPE) C Collect in a dedicated, sealed, and clearly labeled container for halogenated solid waste. A->C B Liquid Waste (e.g., solutions containing the compound) D Collect in a dedicated, sealed, and clearly labeled container for halogenated liquid waste. B->D E Arrange for pickup by your institution's hazardous waste management service. C->E D->E

Caption: A clear plan for the segregation, containment, and disposal of waste generated from handling this compound.

Disposal Protocol:
  • Segregate Waste Streams: Do not mix waste containing this compound with other laboratory waste. It is crucial to keep chlorinated and non-chlorinated waste streams separate. [7]2. Solid Waste: All solid waste, including excess reagent, contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this waste. They will have established procedures for the proper and legal disposal of hazardous chemical waste. [8][9] By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • The University of Texas at Austin. (n.d.). Glove Selection Guide. Safety & Risk Services.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Cole-Parmer. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Unknown Source. (n.d.). Chemical Resistance of Gloves – Quick guide.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction. NIOSH Blogs.
  • Quimivita. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Vanderbilt University Medical Center. (n.d.).
  • Crystalgen. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Wittenberg University. (n.d.). Handling Chemicals. Chemistry Department.
  • Centers for Disease Control and Prevention. (n.d.).
  • Unknown Source. (n.d.). GLOVE SELECTION CHART.
  • University of Essex. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • The University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Centers for Disease Control and Prevention. (2025, March 4). Respirator Types and Use. Personal Protective Equipment.
  • Crystalgen. (2023, August 22).
  • The University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2,4-dinitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.